Fructosylvaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5,7-10,12-13,15-17H,3-4H2,1-2H3,(H,18,19)/t7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQHVKBNRPNQDY-UTINFBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10003-64-2 | |
| Record name | Fructosylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-FRUCTOSYL VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77T9T95MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Significance of Fructosylvaline in Glycation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructosylvaline (FV) is a pivotal Amadori product formed through the non-enzymatic glycation of the N-terminal valine residue of hemoglobin A (HbA) by glucose. Its formation is the basis for the quantification of glycated hemoglobin (HbA1c), a critical biomarker for the long-term monitoring of glycemic control in diabetic patients. Beyond its diagnostic utility, this compound serves as a key early-stage intermediate in the complex cascade of glycation reactions that lead to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and other age-related diseases through the activation of pro-inflammatory and pro-oxidative signaling pathways. This technical guide provides an in-depth exploration of the biological significance of this compound in glycation, detailing its formation, its role as a precursor to AGEs, and the subsequent activation of downstream signaling pathways. Furthermore, this guide presents a summary of quantitative data, detailed experimental protocols for this compound analysis, and visual representations of the key molecular pathways.
Introduction: The Central Role of this compound in Glycation Chemistry
Glycation is a non-enzymatic reaction between reducing sugars, such as glucose, and the free amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, initiates with the formation of a reversible Schiff base, which then undergoes an Amadori rearrangement to form a more stable ketoamine adduct, known as an Amadori product. This compound is a prominent Amadori product in human physiology, resulting from the condensation of glucose with the N-terminal valine of the hemoglobin β-chain.[1]
The clinical significance of this compound is intrinsically linked to its identity as the molecular basis for HbA1c, the gold standard for monitoring long-term glycemic control in individuals with diabetes mellitus.[2] The concentration of HbA1c in the blood is directly proportional to the average glucose concentration over the preceding two to three months, providing a reliable measure of glycemic history.[3] Beyond this critical diagnostic role, this compound is a precursor to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[4] The accumulation of AGEs in tissues is a key contributor to the pathophysiology of diabetic complications, including nephropathy, retinopathy, and neuropathy, as well as other chronic diseases associated with aging.[5]
The Formation of this compound and its Progression to Advanced Glycation End-products (AGEs)
The formation of this compound is the initial, irreversible step in the glycation of the N-terminal valine of hemoglobin. This process is a spontaneous, non-enzymatic reaction driven by the concentration of glucose and the lifespan of the erythrocyte.
The pathway from this compound to AGEs involves a series of complex chemical reactions, including rearrangements, dehydration, oxidation, and condensation. These reactions convert the stable Amadori product into highly reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, which can then react with other amino groups to form a diverse array of AGEs. This progression is closely linked with oxidative stress, which can accelerate the degradation of Amadori products like this compound, thereby promoting the generation of AGEs.
Quantitative Data on Glycation Products in Health and Disease
The quantification of glycation products is crucial for understanding their role in disease pathogenesis and for clinical diagnostics. While direct quantitative data for plasma this compound is not widely reported in a standardized format, related measurements of fructosamine, Fructosyl-lysine, and urinary valine provide valuable insights into the increased glycation status in diabetes.
| Analyte | Condition | Concentration/Level | Reference |
| Fructosamine | Non-diabetic | 191 - 288 µmol/L | |
| Poorly controlled diabetes | Significantly higher than well-controlled | ||
| Fructosyl-lysine | Healthy subjects (finger nails) | 4.2 +/- 1.1% | |
| Diabetic patients (finger nails) | 10.8 +/- 4.6% | ||
| Urinary Valine | Healthy controls | - | |
| Diabetic nephropathy progression | Hazard Ratio: 1.38 per 1-SD increase | ||
| Plasma Valine | Healthy controls | ~200 µmol/L (inferred from data) | |
| Type 2 Diabetes | Significantly higher than controls (p < 0.05) |
The Biological Consequences of this compound and AGEs: Signaling Pathways
The pathological effects of glycation are largely mediated by the interaction of AGEs with their specific cell surface receptor, the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE triggers a cascade of intracellular signaling events that lead to oxidative stress, inflammation, and cellular dysfunction, contributing to the development and progression of diabetic complications.
The AGE-RAGE Signaling Axis
The engagement of RAGE by AGEs activates multiple downstream signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of ERK1/2, p38 MAPK, and JNK, leading to the expression of pro-inflammatory genes.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key transcription factor that, upon activation, translocates to the nucleus and induces the expression of various pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
-
JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: This pathway is involved in cytokine signaling and can contribute to the inflammatory response initiated by AGEs.
-
Generation of Reactive Oxygen Species (ROS): The AGE-RAGE interaction stimulates NADPH oxidase, leading to increased production of intracellular ROS. This oxidative stress further propagates cellular damage and inflammation.
Experimental Protocols
Accurate and reliable measurement of this compound and related glycation products is essential for both clinical diagnostics and research. Below are detailed methodologies for key experiments.
Synthesis of this compound Standard
A standardized this compound is crucial for the calibration of analytical methods.
Protocol: (Adapted from Wang et al., 2008)
-
Reaction Mixture: In a round-bottom flask, combine anhydrous glucose (20 mmol), L-valine (20 mmol), and malonic acid (5 mmol) in 30 mL of anhydrous methanol.
-
Reflux: Reflux the mixture under a nitrogen atmosphere for 6 hours.
-
Filtration: After cooling, filter the reaction mixture to remove any unreacted glucose and L-valine.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Precipitation: Add an equal volume of anhydrous acetone to the concentrated filtrate to precipitate this compound.
-
Purification: Collect the precipitate by filtration and wash with acetone. The resulting this compound can be further purified by recrystallization.
Sample Preparation from Whole Blood for LC-MS/MS Analysis
Proper sample preparation is critical to remove interfering substances and ensure accurate quantification.
Protocol: (General procedure adapted from various sources)
-
Blood Collection: Collect whole blood samples in EDTA-containing tubes.
-
Lysis of Red Blood Cells: Lyse the red blood cells by adding a hypotonic buffer (e.g., deionized water) and vortexing.
-
Proteolytic Digestion: Add a protease (e.g., from Bacillus sp.) to the lysate to digest hemoglobin and release this compound. Incubate at an optimal temperature and time for the specific protease.
-
Deproteinization: Precipitate the remaining proteins by adding a solvent such as acetonitrile. Vortex and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing this compound.
-
Solid-Phase Extraction (SPE) (Optional): For further cleanup, the supernatant can be passed through a C18 SPE cartridge to remove salts and other polar impurities.
-
Final Preparation: Evaporate the solvent from the eluate and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
Enzymatic Assay of this compound using Fructosyl Amino Acid Oxidase (FAOX)
Enzymatic assays offer a specific and sensitive method for the quantification of this compound.
Principle: Fructosyl Amino Acid Oxidase (FAOX) catalyzes the oxidative cleavage of the C-N bond in this compound, producing glucosone, valine, and hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a peroxidase-catalyzed colorimetric reaction.
Protocol: (General procedure adapted from various sources)
-
Reagent Preparation:
-
Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
FAOX Solution: Dissolve FAOX enzyme in the reaction buffer to a desired concentration.
-
Peroxidase (POD) Solution: Prepare a solution of horseradish peroxidase in the reaction buffer.
-
Chromogen Solution: Prepare a solution of a chromogenic substrate (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)).
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the reaction buffer, POD solution, and chromogen solution.
-
Add the sample containing this compound (e.g., processed blood sample).
-
Initiate the reaction by adding the FAOX solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 550 nm).
-
-
Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to a standard curve generated with known concentrations of a this compound standard.
Conclusion and Future Directions
This compound stands as a cornerstone in the understanding and management of diabetes, primarily through its role in the formation of HbA1c. However, its significance extends beyond diagnostics, positioning it as a key molecule in the early stages of the glycation cascade that leads to the production of pathogenic AGEs. The elucidation of the AGE-RAGE signaling axis has provided critical insights into the molecular mechanisms underlying diabetic complications and other age-related diseases.
Future research should focus on the development of more standardized and widely available methods for the direct quantification of this compound and other early glycation products in clinical samples. This would not only refine our understanding of the kinetics of glycation in vivo but also potentially offer new biomarkers for the early detection and risk stratification of individuals prone to developing diabetic complications. Furthermore, a deeper investigation into the specific downstream effects of this compound, independent of its conversion to AGEs, may reveal novel biological activities and therapeutic targets. For drug development professionals, targeting the early stages of glycation, including the formation of this compound, or inhibiting the downstream signaling pathways activated by AGEs, represents a promising strategy for the prevention and treatment of a wide range of chronic diseases.
References
- 1. Plasma Amino Acids Metabolomics' Important in Glucose Management in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Precision prognostics for the development of complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary biomarkers for early diabetic nephropathy: Beyond albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Establishment of Adult Reference Intervals on Fructosamine in Beijing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Fructosylvaline Formation Pathway in the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation pathway of fructosylvaline, a key intermediate in the Maillard reaction. This compound, an Amadori product, is of significant interest in the fields of food chemistry and clinical diagnostics, particularly as a precursor to advanced glycation end products (AGEs) implicated in various pathologies. This document outlines the core chemical transformations, influencing factors, quantitative data on its formation, and detailed experimental protocols for its analysis.
The Chemical Pathway of this compound Formation
The formation of this compound is a non-enzymatic reaction between the amino acid L-valine and a reducing sugar, most commonly D-glucose. The pathway proceeds in two primary stages: the formation of a Schiff base followed by the Amadori rearrangement.
Stage 1: Schiff Base Formation
The initial step involves a condensation reaction between the carbonyl group of the open-chain form of glucose and the primary α-amino group of valine. This nucleophilic addition results in the formation of an unstable and reversible imine, known as a Schiff base (specifically, an aldimine in this case).[1] This reaction is pH-dependent; under acidic conditions, the amino group is protonated, reducing its nucleophilicity and slowing the reaction rate.
Stage 2: Amadori Rearrangement
The labile Schiff base undergoes a spontaneous intramolecular rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, which is named the Amadori product.[1][2] In the case of valine and glucose, this product is N-(1-deoxy-D-fructos-1-yl)-L-valine, or this compound. This rearrangement is an isomerization reaction that is generally considered irreversible under physiological conditions and is a critical step in the Maillard reaction cascade.
The overall formation pathway can be visualized as follows:
Factors Influencing this compound Formation
The rate and yield of this compound formation are significantly influenced by several factors, including the concentration of reactants, pH, and temperature.
| Factor | Effect on this compound Formation | Reference |
| Reactant Concentration | Higher concentrations of both glucose and valine increase the reaction rate, driving the equilibrium towards the formation of the Schiff base and subsequently this compound. | [1] |
| pH | The reaction is pH-dependent. The formation of the Schiff base is favored under neutral to slightly alkaline conditions. Acidic conditions protonate the amino group of valine, reducing its nucleophilicity and slowing down the initial condensation step. | [2] |
| Temperature | Increased temperature accelerates the overall Maillard reaction, including the formation of this compound. Thermal processing in the food industry is a major contributor to the formation of Amadori products. |
Quantitative Analysis of this compound Formation
While the qualitative aspects of this compound formation are well-established, quantitative data on reaction kinetics and yields under varying conditions are crucial for modeling and control in both food processing and biomedical research. The following table summarizes findings on the impact of pH and temperature on the Maillard reaction, which is indicative of this compound formation trends.
| Parameter | Condition | Observation | Reference |
| pH | pH 4.0 vs. pH 7.0 (Fructose-Lysine Model) | Browning intensity was significantly higher at pH 7.0 compared to pH 4.0, indicating a faster reaction rate at neutral pH. | |
| Temperature | 50°C vs. 90°C (Fructose-Histidine Model) | Reactant reduction was significantly higher at 90°C, demonstrating accelerated condensation reaction at higher temperatures. |
Note: The provided data is from model systems that illustrate the general principles of the Maillard reaction. Specific kinetic parameters for this compound formation can vary based on the experimental setup.
Experimental Protocols for this compound Analysis
Accurate quantification of this compound is essential for research and quality control. The two primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.
LC-MS/MS Method for this compound Quantification
This method offers high sensitivity and specificity for the detection and quantification of this compound in complex matrices.
4.1.1. Sample Preparation (for Plasma Samples)
-
Internal Standard Addition: To a 500 µL plasma sample, add a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound or N-methyl-valine) to correct for variations during sample processing and analysis.
-
Deproteinization: Add 2 mL of acetonitrile to the plasma sample. Vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing this compound.
-
Further Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step using a cation-exchange resin can be employed to purify this compound from the supernatant.
4.1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. |
| Column | A reversed-phase C18 column is commonly used (e.g., Gemini 3 µm C18 110 Å, 100 x 2 mm I.D.). |
| Mobile Phase | Isocratic elution with ultrapure water is a simple and effective mobile phase. |
| Flow Rate | A typical flow rate is 0.4 mL/min. |
| Injection Volume | 1-10 µL. |
| MS System | A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. |
| Ionization Mode | Positive ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. |
| MRM Transitions | The specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, a common transition is m/z 280.1 -> m/z 116.1. |
4.1.3. Experimental Workflow Diagram
Enzymatic Assay for this compound Determination
This method relies on the specific enzymatic oxidation of this compound by fructosyl amino acid oxidase (FAOD). The reaction produces hydrogen peroxide (H₂O₂), which can be quantified spectrophotometrically.
4.2.1. Principle
This compound + O₂ + H₂O --(FAOD)--> Glucosone + Valine + H₂O₂
The produced H₂O₂ is then used in a peroxidase-catalyzed reaction with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the initial this compound concentration.
4.2.2. Reagents
-
Fructosyl Amino Acid Oxidase (FAOD): An enzyme preparation with high specificity for this compound.
-
Peroxidase (e.g., Horseradish Peroxidase - HRP): To catalyze the color-forming reaction.
-
Chromogenic Substrate: A substance that forms a colored product upon oxidation by HRP in the presence of H₂O₂ (e.g., a mixture of 4-aminoantipyrine and a phenol or aniline derivative).
-
Buffer: A suitable buffer to maintain the optimal pH for the enzymatic reactions (typically around pH 8.0).
-
This compound Standard: For the preparation of a calibration curve.
4.2.3. Assay Procedure
-
Sample Preparation: Samples may require pre-treatment, such as deproteinization, to remove interfering substances.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, chromogenic substrate, and peroxidase.
-
Reaction Initiation: Add the sample or this compound standard to the reaction mixture, followed by the addition of FAOD to start the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.
-
Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve prepared with the this compound standards.
4.2.4. Enzymatic Assay Workflow Diagram
Conclusion
The formation of this compound via the Maillard reaction is a fundamental process with significant implications in both the food industry and clinical medicine. Understanding the chemical pathway, the factors that influence its formation, and having robust analytical methods for its quantification are crucial for research and development in these areas. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for professionals working with or studying this important Amadori product. The provided experimental protocols serve as a starting point for the development and implementation of reliable analytical workflows.
References
Investigating Fructosylvaline as a potential biomarker for diabetes mellitus.
Fructosylvaline: A Core Biomarker in Diabetes Mellitus Management
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Diabetes Mellitus is a global health concern characterized by chronic hyperglycemia, which leads to a cascade of metabolic dysregulations and long-term complications.[1] Effective management and risk stratification of the disease rely on accurate and reliable biomarkers of long-term glycemic control. For decades, Glycated Hemoglobin (HbA1c) has been the gold standard for this purpose, providing an integrated measure of average blood glucose over a period of two to three months.[2]
At the molecular heart of HbA1c is This compound (FV) , a stable ketoamine formed through the non-enzymatic glycation of the N-terminal valine residue of the hemoglobin β-chain.[1][3][4] The concentration of HbA1c, and by extension this compound, is directly proportional to the mean ambient glucose concentration to which erythrocytes are exposed during their lifespan. This technical guide provides an in-depth exploration of this compound, detailing its biochemical formation, the analytical methodologies for its quantification, its clinical significance as a biomarker, and its relationship to diabetic complications.
Biochemical Foundation: The Formation of this compound
This compound is a product of the Maillard reaction, a non-enzymatic process involving the covalent attachment of a reducing sugar, like glucose, to an amino group of a protein. The formation of this compound on the hemoglobin molecule is a two-step process that occurs continuously and largely irreversibly over the lifespan of a red blood cell.
-
Schiff Base Formation: The process begins with the condensation reaction between the carbonyl group of glucose and the free amino group of the N-terminal valine on the hemoglobin β-chain. This reaction forms a reversible and unstable aldimine, known as a Schiff base.
-
Amadori Rearrangement: The unstable Schiff base undergoes a spontaneous intramolecular isomerization known as the Amadori rearrangement. This reaction converts the aldimine into a more stable 1-amino-1-deoxy-ketose derivative, a ketoamine. When the amino acid is valine, this stable product is this compound. This rearrangement is considered essentially irreversible under physiological conditions, effectively "trapping" the glucose molecule on the hemoglobin.
This compound is an early glycation product and a key intermediate that can, over time, lead to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various diabetic complications.
References
In Vivo Metabolic Pathways and Absorption of Orally Administered Fructosylvaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosylvaline (FV), an Amadori product formed from the non-enzymatic glycation of valine, is a significant compound in the study of diabetic complications and food chemistry.[1][2] Understanding its fate in vivo following oral administration is crucial for assessing its bioavailability, metabolic impact, and potential therapeutic or toxicological effects. This technical guide provides an in-depth overview of the current knowledge on the absorption and metabolic pathways of orally administered this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Oral Absorption of this compound
Following oral administration, this compound is absorbed from the gastrointestinal tract and enters the bloodstream.[3] Studies in animal models, specifically in chickens, have demonstrated that plasma concentrations of this compound gradually increase after oral ingestion, indicating its absorption.[3] The absorption process for Amadori products like this compound is suggested to be slow and may occur via passive diffusion, potentially in the large intestine.[3]
Pharmacokinetic Data
A study conducted on chickens provides quantitative insight into the absorption of orally administered this compound. The plasma concentration of this compound was observed to increase over a period of 180 minutes post-administration.
Table 1: Plasma Concentration of this compound in Chickens Following Oral Administration
| Time After Administration (minutes) | Plasma this compound Concentration (nmol/mL) | Ratio of Detected FV in Plasma to Administered Amount (%) |
| 0 | Undetectable | 0 |
| 20 | Increased from baseline | Not specified |
| 40 | Increased from baseline | Not specified |
| 60 | Increased from baseline | Not specified |
| 120 | Increased from baseline | Not specified |
| 180 | Significantly increased from baseline | ~0.1 |
Data derived from a study in young chickens. The ratio was calculated based on an estimated plasma volume.
The peak plasma concentration after oral administration was reached at 180 minutes, with a calculated half-life of approximately 277 minutes (~4.6 hours) in chick plasma. In contrast, following intravenous injection, the peak plasma concentration was observed at 15 minutes with a half-life of about 231 minutes (~3.85 hours).
In Vivo Metabolic Pathways
Once absorbed, this compound is subject to metabolic processes. The primary metabolic pathways involve enzymatic degradation, with the potential for further non-enzymatic reactions leading to the formation of Advanced Glycation End-products (AGEs).
Enzymatic Degradation
Two key enzyme systems have been identified to play a role in the metabolism of this compound and other Amadori products:
-
Fructosamine 3-Kinase (FN3K): This enzyme phosphorylates the 3rd carbon of the fructose moiety of fructosamines, leading to their destabilization and subsequent deglycation. The presence of FN3K in various species, including birds, suggests a pathway for the degradation of this compound in vivo.
-
Fructosyl-Amino Acid Oxidase (FAOD): Also known as Amadoriase, this enzyme catalyzes the oxidative cleavage of the C-N bond between the fructosyl group and the valine amino group. This reaction, dependent on a flavin adenine dinucleotide (FAD) cofactor, produces glucosone, an unglycated amino acid (valine), and hydrogen peroxide.
Formation of Advanced Glycation End-products (AGEs)
This compound, as a stable Amadori product, is a key intermediate in the Maillard reaction, which can ultimately lead to the formation of Advanced Glycation End-products (AGEs). This process involves a series of further reactions such as rearrangements, dehydration, oxidation, and condensation. The formation of AGEs from this compound is associated with oxidative stress, which can accelerate the degradation of the Amadori product.
Excretion
The elimination of this compound and its metabolites from the body is an important aspect of its in vivo fate. Evidence suggests that urinary excretion is a significant pathway for the removal of Amadori products. Studies with radiolabeled Amadori products administered intravenously to rats have shown that a large portion is excreted in the urine. This suggests that plasma concentrations of this compound are regulated not only by absorption and degradation but also by renal clearance.
Experimental Protocols
Synthesis of this compound
This protocol is based on the methodology described for preparing this compound for in vivo studies.
-
Reaction: Dissolve L-valine and glucose in a suitable solvent.
-
Purification:
-
Filter the reaction mixture to remove unreacted glucose and L-valine.
-
Concentrate the filtrate.
-
Add an approximately equal volume of anhydrous acetone to precipitate this compound.
-
Dissolve the precipitate in distilled water and re-precipitate with anhydrous acetone to remove any remaining unreacted valine.
-
-
Drying and Storage: Vacuum-dry the final product and store it under a nitrogen atmosphere until use.
-
Purity Assessment: Confirm the identity and purity of the synthesized this compound using Liquid Chromatography-Mass Spectrometry (LC/MS).
Quantification of this compound in Plasma by LC/MS
The following protocol outlines the key steps for the analysis of this compound in plasma samples.
-
Instrumentation: A Liquid Chromatograph coupled with a Mass Spectrometer (LC/MS) with an electrospray positive ionization (ESI) source.
-
Sample Preparation: Deproteinization of plasma samples is a common step to minimize matrix interference, often achieved using acetonitrile or solid-phase extraction. An internal standard, such as N-methyl-valine, is added to correct for recovery.
-
Chromatographic Separation:
-
Column: A reverse-phase HPLC column (e.g., Gemini 3 µm C18 110 Å, 100 x 2 mm I.D.).
-
Mobile Phase: Ultrapure water.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 3 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion mode.
-
Detection Method: Q3 selected ion monitoring (Q3 SIM).
-
m/z Values: Monitor for the positive ions of this compound (e.g., m/z 280.29) and the internal standard (e.g., N-methyl-valine, m/z 132.17).
-
-
Quantification: Calculate the concentration of this compound based on the peak area ratio relative to the internal standard and correct for the recovery rate of the internal standard.
Enzymatic Assay for this compound Detection
Electrochemical biosensors and colorimetric assays often utilize the enzyme Fructosyl-Amino Acid Oxidase (FAOD) for the specific detection of this compound.
-
Principle: FAOD specifically catalyzes the oxidation of this compound.
-
Reaction: this compound + O₂ --(FAOD)--> Glucosone + Valine + H₂O₂
-
Detection: The amount of this compound is determined by measuring the production of hydrogen peroxide (H₂O₂). This can be achieved through:
-
Electrochemical Detection: Using a biosensor that detects the electrochemical signal generated by the oxidation of H₂O₂.
-
Colorimetric Detection: In the presence of a peroxidase (e.g., horseradish peroxidase) and a chromogen, H₂O₂ will oxidize the chromogen, leading to a measurable color change.
-
Conclusion
The in vivo fate of orally administered this compound involves a slow absorption process from the gastrointestinal tract, followed by distribution in the systemic circulation. Its metabolism is primarily governed by enzymatic degradation through the actions of FN3K and FAOD, with the potential for conversion into AGEs. Urinary excretion serves as a key route for the elimination of this compound and its metabolites. The methodologies detailed in this guide provide a framework for the continued investigation of this compound's pharmacokinetics and metabolic pathways, which is essential for understanding its physiological and pathological roles.
References
Fructosylvaline's Contribution to the Pathophysiology of Diabetic Complications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic hyperglycemia in diabetes mellitus leads to the non-enzymatic glycation of proteins, forming a heterogeneous group of molecules known as Advanced Glycation End-products (AGEs). Fructosylvaline, an early glycation product formed from the reaction of glucose with the N-terminal valine of the hemoglobin β-chain, serves as a key indicator of long-term glycemic control (HbA1c). Beyond its diagnostic utility, emerging evidence suggests that this compound and related early glycation products actively contribute to the pathophysiology of diabetic complications, including nephropathy, retinopathy, and neuropathy. This technical guide provides a comprehensive overview of the role of this compound in these processes, detailing its contribution to cellular dysfunction, outlining relevant signaling pathways, and providing established experimental protocols for its study.
Introduction: The Glycation Cascade and the Role of this compound
Glycation is a spontaneous, non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, also known as the Maillard reaction, initiates with the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product, such as this compound. This compound is a prominent Amadori product in the context of diabetes, representing the glycation of the N-terminal valine residue of the hemoglobin β-chain.[1] While traditionally viewed as a stable marker of glycemic control, this compound is also a precursor to the formation of irreversible and pathogenic Advanced Glycation End-products (AGEs). These AGEs accumulate in tissues and contribute to the development of microvascular and macrovascular complications in diabetes.[2] This document will explore the direct and indirect contributions of this compound to the pathophysiology of major diabetic complications.
Pathophysiology of this compound in Diabetic Complications
The detrimental effects of this compound are mediated through its conversion to AGEs and potentially through direct interactions with cellular components. The accumulation of this compound and subsequent AGEs triggers a cascade of events, including oxidative stress, inflammation, and cellular damage in target organs.
Diabetic Nephropathy
Diabetic nephropathy is a leading cause of end-stage renal disease. The accumulation of AGEs, derived from precursors like this compound, in the glomeruli is a key pathogenic event.
-
Podocyte Injury: Podocytes, critical components of the glomerular filtration barrier, are highly susceptible to damage from AGEs. The interaction of AGEs with their receptor (RAGE) on podocytes triggers intracellular signaling cascades that lead to increased production of reactive oxygen species (ROS), inflammation, and apoptosis, ultimately compromising the integrity of the filtration barrier and leading to proteinuria.
-
Mesangial Expansion: AGEs stimulate mesangial cells to produce excess extracellular matrix proteins, leading to mesangial expansion and glomerulosclerosis.
Diabetic Retinopathy
Diabetic retinopathy is a major cause of blindness in adults. The pathophysiology is complex, involving damage to the retinal microvasculature.
-
Endothelial Dysfunction: AGEs impair the function of retinal endothelial cells, leading to increased vascular permeability, breakdown of the blood-retinal barrier, and macular edema.
-
Pericyte Loss: Pericytes, which support the retinal capillaries, are lost in diabetic retinopathy, contributing to microaneurysm formation and vascular instability.
-
Neovascularization: In advanced stages, retinal ischemia stimulates the production of angiogenic factors like vascular endothelial growth factor (VEGF), leading to the growth of abnormal new blood vessels that can cause vitreous hemorrhage and retinal detachment.
Diabetic Neuropathy
Diabetic neuropathy is a common complication affecting the peripheral nerves. The accumulation of AGEs in nerve tissue contributes to nerve damage through several mechanisms.
-
Oxidative Stress and Inflammation: AGEs promote oxidative stress and inflammation within the peripheral nerves, leading to damage of both nerve fibers and the Schwann cells that produce the myelin sheath.
-
Axonal Transport Disruption: Glycation of axonal proteins can impair axonal transport, disrupting the supply of essential molecules to the nerve terminals.
-
Nerve Fiber Demyelination and Degeneration: The toxic effects of AGEs contribute to the demyelination and eventual degeneration of nerve fibers, leading to sensory loss, pain, and motor dysfunction.
Quantitative Data on Fructosamine/Fructosylvaline in Diabetic Complications
The following tables summarize quantitative data from various studies on the levels of fructosamine (a measure of total glycated serum proteins, including this compound) in patients with diabetic complications. It is important to note that fructosamine assays measure a broader range of glycated proteins and are not specific to this compound.
| Table 1: Fructosamine Levels in Diabetic Nephropathy | ||
| Patient Group | Mean Fructosamine Level (μmol/L) | Reference |
| Healthy Controls | 245 ± 30 | |
| Type 2 Diabetes without CKD | 310 ± 50 | |
| Type 2 Diabetes with CKD | 360 ± 70 |
| Table 2: Postprandial Plasma Fructose and Retinopathy | ||
| Patient Group (by Mean Postprandial Plasma Fructose) | Prevalence of Proliferative Diabetic Retinopathy (%) | Reference |
| Low MPPF (15.2 ± 2.4 µmol/L) | 38.5 | |
| Middle MPPF (21.2 ± 1.8 µmol/L) | 23.1 | |
| High MPPF (31.9 ± 6.5 µmol/L) | 75.0 |
| Table 3: Nerve Conduction Velocity in Diabetic Neuropathy | ||
| Patient Group | Mean Sural Nerve Conduction Velocity (m/s) | Reference |
| Control Group | 48.3 ± 5.7 | |
| Diabetic Patients | 44.7 ± 11.1 |
Signaling Pathways Implicated in this compound-Mediated Pathophysiology
The pathological effects of this compound are largely mediated through the formation of AGEs and their subsequent interaction with the Receptor for Advanced Glycation End-products (RAGE). This interaction activates a complex network of intracellular signaling pathways that drive oxidative stress, inflammation, and cellular dysfunction.
RAGE Signaling Pathway
The binding of AGEs to RAGE is a central event in the pathogenesis of diabetic complications. This interaction triggers the activation of multiple downstream signaling cascades, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of NF-κB leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating a state of chronic inflammation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK family, including ERK, JNK, and p38 MAPK, is activated by RAGE signaling and contributes to cellular stress responses, apoptosis, and fibrosis.
-
JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) Pathway: The JAK/STAT pathway is involved in cytokine signaling and can be activated by RAGE, further amplifying the inflammatory response.
References
A Technical Guide to the Laboratory Synthesis and Purification of Fructosylvaline
For Researchers, Scientists, and Drug Development Professionals
Fructosylvaline (Fru-Val), an Amadori rearrangement product of glucose and valine, serves as a critical model compound in biomedical research. Its primary significance lies in being structurally analogous to the glycated N-terminal valine of the hemoglobin β-chain, known as Hemoglobin A1c (HbA1c). As HbA1c is a key biomarker for monitoring long-term glycemic control in diabetic patients, pure this compound is indispensable for the development and calibration of diagnostic assays, including enzymatic methods utilizing fructosyl amino acid oxidases.[1][2] This guide provides an in-depth overview of the prevalent laboratory methods for the chemical synthesis and subsequent purification of this compound.
Synthesis of this compound via the Reflux Method
The most common and direct method for synthesizing this compound is through the Maillard reaction between D-glucose and L-valine, followed by an Amadori rearrangement.[3][4] The reaction involves the condensation of the aldehyde group of glucose with the amino group of valine to form a reversible Schiff base, which then rearranges to the more stable ketoamine, this compound.[1] A widely cited protocol employs a reflux system in an organic solvent.
Synthesis Reaction Pathway
The synthesis proceeds in two main stages:
-
Schiff Base Formation: A nucleophilic addition of the L-valine amino group to the carbonyl group of D-glucose forms a labile aldimine (Schiff base).
-
Amadori Rearrangement: The Schiff base undergoes a spontaneous, acid-catalyzed intramolecular redox reaction to form the stable 1-amino-1-deoxy-ketose, this compound.
Experimental Protocol: Reflux Synthesis
This protocol is adapted from methodologies described in multiple studies. The reaction is typically performed under an inert atmosphere to prevent side reactions.
Materials:
-
Anhydrous D-Glucose
-
L-Valine
-
Malonic acid (as a catalyst)
-
Anhydrous Methanol
-
Nitrogen gas
Procedure:
-
To a round-bottom flask, add anhydrous D-glucose (20 mmol), L-valine (20 mmol), and malonic acid (5 mmol).
-
Add 30 mL of anhydrous methanol to the flask.
-
Equip the flask with a reflux condenser and purge the system with nitrogen gas.
-
Heat the mixture to reflux and maintain for 6 hours under a continuous nitrogen atmosphere.
-
After 6 hours, cool the reaction mixture to room temperature.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Anhydrous D-Glucose | 20 mmol | |
| L-Valine | 20 mmol | |
| Malonic Acid (Catalyst) | 5 mmol | |
| Solvent (Anhydrous Methanol) | 30 mL | |
| Reaction Time | 6 hours | |
| Reaction Condition | Reflux under N₂ |
Purification of this compound
Post-synthesis, the reaction mixture contains the this compound product, unreacted starting materials, and byproducts. A multi-step purification process is required to isolate the compound with high purity.
Purification Workflow
The standard purification workflow involves filtration, concentration, precipitation, and chromatographic methods for final polishing.
Experimental Protocols for Purification
2.2.1. Initial Isolation by Precipitation
This procedure aims to separate the product from the soluble components of the reaction mixture.
-
Filtration: Filter the cooled reaction mixture to remove any unreacted, solid glucose and L-valine.
-
Concentration: Concentrate the resulting filtrate under reduced pressure to remove a significant portion of the methanol.
-
Precipitation: Add an approximately equal volume of cold, anhydrous acetone to the concentrated filtrate. This will cause the this compound to precipitate out of the solution.
-
Washing and Drying: To further eliminate residual unreacted valine, the precipitate can be dissolved in a minimal amount of distilled water and re-precipitated with anhydrous acetone. The final product is then vacuum-dried and stored under a nitrogen atmosphere.
2.2.2. Chromatographic Purification
For applications requiring very high purity, chromatographic techniques are employed. Cation-exchange chromatography is particularly effective for purifying this compound. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both purification and analysis.
Protocol Outline: Cation-Exchange Chromatography
-
Sample Preparation: Dissolve the crude this compound precipitate in an appropriate starting buffer.
-
Column Equilibration: Equilibrate a cation-exchange column with the starting buffer.
-
Loading and Washing: Load the sample onto the column. Wash the column with the starting buffer to remove neutral and anionic impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., sodium chloride) or by changing the pH of the buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound, typically using LC/MS.
Analysis and Characterization
The identity and purity of the final this compound product are confirmed using modern analytical techniques.
| Analytical Method | Purpose | Reference |
| LC/MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight (m/z of positive ion ~280.29) and assess purity. | |
| NMR (Nuclear Magnetic Resonance Spectroscopy) | To confirm the chemical structure of the synthesized compound. |
Alternative Method: Enzymatic Production
An alternative to chemical synthesis is the enzymatic production of this compound. This method involves the specific cleavage of this compound from a larger peptide or protein where the N-terminal valine is glycated (such as the β-chain of HbA1c). Enzymes like serine carboxypeptidase can be used to specifically excise the fructosylated valine residue. This approach is often used in diagnostic kits for HbA1c measurement rather than for bulk production.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions, available equipment, and desired final purity.
References
Methodological & Application
Application Notes and Protocols for Enzymatic Fructosylvaline Assays using Fructosyl Amino Acid Oxidase (FAOD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycated hemoglobin, particularly HbA1c, is a crucial biomarker for the long-term monitoring of glycemic control in individuals with diabetes mellitus.[1][2] The level of HbA1c reflects the average blood glucose concentration over the preceding 90-120 days.[1] Enzymatic assays utilizing Fructosyl Amino Acid Oxidase (FAOD) have emerged as a convenient and reproducible alternative to conventional methods like HPLC and immunoassays for the measurement of glycated proteins.[1][2] These FAOD-based assays offer the accuracy of HPLC methods with the convenience of immunoassays.
Fructosylvaline is the N-terminal glycated valine residue of the hemoglobin beta chain and serves as a specific substrate for certain FAOD enzymes after proteolytic digestion of hemoglobin. This document provides detailed application notes and protocols for the development and execution of enzymatic assays for this compound using FAOD.
Principle of the Assay
The enzymatic assay for this compound involves a two-step process:
-
Proteolytic Digestion: Whole blood samples are first lysed to release hemoglobin. A specific protease is then used to digest the hemoglobin, releasing the N-terminal this compound from the beta chains.
-
Enzymatic Oxidation and Detection: The liberated this compound serves as a substrate for Fructosyl Amino Acid Oxidase (FAOD). FAOD catalyzes the oxidative deglycation of this compound to produce glucosone, valine, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then quantified in a subsequent peroxidase-catalyzed colorimetric reaction, where a chromogen is oxidized to produce a colored product. The intensity of the color is directly proportional to the amount of this compound in the sample.
Signaling Pathway
The biochemical pathway of the this compound enzymatic assay is depicted below.
Quantitative Data Summary
The following table summarizes key quantitative data for Fructosyl Amino Acid Oxidases from different sources.
| Parameter | Aspergillus sp. FVO | Eupenicillium terrenum FPOX | Microorganism FPO-301 |
| Optimal pH | 8.0 - 8.5 | - | 6.5 |
| Optimal Temperature | 35 - 40°C | - | 40 - 45°C |
| Michaelis Constant (Km) | - | - | 0.5 mM (for Fructosyl-valylhistidine) |
| Substrate Specificity | High specificity for glycated valines | High specificity toward α-glycated molecules | F-V/F-VH: 1, F-K/F-VH: 0.01 |
| Molecular Weight | ~45 kDa (gel filtration), 50 kDa (SDS-PAGE) | - | ~48 kDa (SDS-PAGE) |
| Isoelectric Point | - | - | 6.6 |
FVO: Fructosyl valine oxidase, FPOX: Fructosyl peptide oxidase, F-V: Fructosyl-valine, F-VH: Fructosyl-valylhistidine, F-K: Fructosyl-lysine.
Experimental Protocols
Materials and Reagents
-
FAOD Enzyme: Fructosyl Amino Acid Oxidase (e.g., from Aspergillus sp. or recombinant).
-
Protease: A protease capable of digesting hemoglobin to release this compound (e.g., from Bacillus sp.).
-
Peroxidase (POD): Horseradish peroxidase.
-
Chromogen Solution: e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) and 4-aminoantipyrine (4-AA).
-
This compound Standard: For calibration curve.
-
Buffer: Potassium phosphate buffer (0.1 M, pH 8.0).
-
Sample: Whole blood collected in EDTA tubes.
-
Lysis Buffer: To lyse red blood cells.
-
Spectrophotometer: Capable of measuring absorbance at 555 nm.
Experimental Workflow
The overall workflow for the enzymatic assay of this compound is outlined below.
Detailed Protocol
1. Sample Preparation and Proteolysis
-
Lyse whole blood samples using a suitable lysing buffer to release hemoglobin from red blood cells.
-
Add a protease solution (e.g., from Bacillus sp.) to the lysed sample.
-
Incubate the mixture to allow for the complete digestion of hemoglobin and the release of this compound. The incubation time and temperature will depend on the specific protease used and should be optimized.
2. FAOD Activity Assay (Colorimetric Method)
This protocol is adapted from a general procedure for FAOD activity measurement.
-
Prepare Reagents:
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Mix 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions to achieve a pH of 8.0.
-
TOOS Solution (0.5%): Dissolve 125 mg of TOOS in 25 ml of distilled water.
-
Peroxidase (POD) - 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of POD (e.g., 200 U/mg) and 100 mg of 4-AA in 1000 ml of 0.1 M potassium phosphate buffer (pH 8.0).
-
Fructosyl-L-valine Solution (150 mM): Dissolve 834 mg of fructosyl-L-valine in 20 ml of distilled water. This will serve as a standard or positive control.
-
Enzyme Dilution Buffer: 10 mM potassium phosphate buffer (pH 8.0) containing 0.06% n-octyl-β-D-thioglucoside.
-
Sample: The proteolytically digested blood sample.
-
-
Assay Procedure:
-
Pipette the following into a cuvette (1 cm light path):
-
2.7 ml of POD-4-AA solution
-
0.1 ml of TOOS solution
-
0.1 ml of the digested sample (or this compound standard for calibration curve)
-
-
Equilibrate the mixture at 30°C for approximately 5 minutes.
-
Initiate the reaction by adding 0.1 ml of the FAOD enzyme solution (dissolved in ice-cold enzyme dilution buffer to a final concentration of 0.05–0.18 U/ml).
-
Mix immediately and record the increase in absorbance at 555 nm using a spectrophotometer thermostated at 30°C.
-
Calculate the rate of change in absorbance (ΔA per min) from the linear portion of the curve.
-
Prepare a blank by replacing the sample with distilled water.
-
3. Calculation
The activity of the FAOD enzyme or the concentration of this compound in the sample can be calculated using a calibration curve generated with known concentrations of this compound standards. The enzyme activity (U) is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.
Logical Relationships: FAOD Specificity
The choice of FAOD is critical for the specific measurement of this compound, especially in complex biological samples. Different FAODs exhibit varying specificities for different fructosyl amino acids.
Conclusion
The enzymatic assay for this compound using FAOD provides a robust and high-throughput method for the quantification of glycated hemoglobin. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform this assay. Careful optimization of the proteolytic digestion step and selection of a highly specific FAOD are crucial for obtaining accurate and reproducible results. This assay has significant potential in clinical diagnostics for diabetes management and in research settings for studying protein glycation.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Fructosylvaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and analysis of Fructosylvaline using High-Performance Liquid Chromatography (HPLC). This compound, an Amadori product formed from the non-enzymatic glycation of the N-terminal valine of hemoglobin, is a crucial biomarker for monitoring long-term glycemic control in diabetes management (HbA1c). Accurate and robust analytical methods for its quantification are therefore of significant interest.
The following sections detail three distinct HPLC-based methodologies for this compound separation: Reversed-Phase HPLC (RP-HPLC), Amino (NH2) Column/HILIC Chromatography, and Ion-Exchange Chromatography (IEC). Each section includes a summary of the method, a detailed experimental protocol, and a table of relevant quantitative data where available.
General Sample Preparation from Biological Matrices
Prior to HPLC analysis, biological samples such as plasma or whole blood require preparation to remove interfering substances like proteins and lipids. The following is a general protocol that can be adapted for specific sample types.
Protocol: Protein Precipitation and Extraction
-
Sample Collection: Collect whole blood in EDTA-coated tubes. For plasma, centrifuge the blood at 3,000 rpm for 15 minutes at 4°C.
-
Internal Standard Addition: To 500 µL of plasma, add an appropriate internal standard (e.g., 62.5 µL of 1/3 mM N-methyl-valine) to correct for variations in extraction and analysis.
-
Deproteinization: Add 2 mL of acetonitrile to the plasma sample. Vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, avoiding the protein pellet.
-
Delipidation (if necessary): For samples with high lipid content, mix the supernatant with a 2:1 (v/v) solution of chloroform and methanol to remove lipids.
-
Purification (Optional): For further purification, the extract can be passed through a cation-exchange solid-phase extraction (SPE) cartridge.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase HPLC is a widely used technique for the separation of a broad range of analytes. For this compound, a C18 column is commonly employed. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Experimental Protocol: RP-HPLC-MS/MS
-
Instrumentation: HPLC system coupled with a mass spectrometer (MS) with an electrospray ionization (ESI) source.
-
Column: Gemini C18 column (100 x 2.0 mm, 3 µm particle size).
-
Mobile Phase:
-
Isocratic: Ultrapure water.[1]
-
Gradient (for enhanced resolution):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 3 µL.[1]
-
Detection:
-
MS/MS in positive ion mode.
-
Selected Ion Monitoring (SIM) for the m/z of this compound (280.29) and the internal standard (e.g., N-methyl-valine, m/z 132.17).[1]
-
Quantitative Data
| Parameter | Value | Reference |
| Column | Gemini C18 (100 x 2.0 mm, 3 µm) | [1] |
| Mobile Phase (Isocratic) | Ultrapure Water | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 3 µL | |
| Detection | ESI-MS/MS (m/z 280.29) |
Method 2: Amino (NH2) Column Chromatography / HILIC
Amino columns are versatile and can be used in normal-phase, reversed-phase, and weak anion-exchange modes. For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable approach. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.
Experimental Protocol: NH2 Column/HILIC
-
Instrumentation: Standard HPLC system with UV or Refractive Index (RI) detection.
-
Column: Luna NH2 column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A mixture of acetonitrile and an aqueous buffer. A common mobile phase is Acetonitrile/Water (e.g., 80:20 v/v).
-
For this compound specifically, a mobile phase of 25% potassium phosphate buffer (pH 6.0) in acetonitrile has been reported.
-
-
Flow Rate: 1.0 - 3.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-20 µL.
-
Detection:
-
Refractive Index (RI) detector.
-
UV detector at a low wavelength (e.g., 195-210 nm).
-
Quantitative Data
| Parameter | Value | Reference |
| Column | Luna NH2 (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile/Water (80:20) | |
| Flow Rate | 3.0 mL/min | |
| Temperature | 40°C | |
| Detection | RI | |
| Elution Time (Fructose) | ~8.2 minutes |
Note: The elution time for this compound on an NH2 column with a potassium phosphate/acetonitrile mobile phase is approximately 8.2 minutes.
Method 3: Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge. Since this compound is an amino acid derivative, it possesses ionizable groups, making IEC a suitable separation technique. Cation-exchange chromatography is typically used for the analysis of amino acids.
Experimental Protocol: Cation-Exchange HPLC
-
Instrumentation: HPLC system with a post-column derivatization module and a UV-Vis or fluorescence detector.
-
Column: A strong cation-exchange column.
-
Mobile Phase:
-
A step or linear gradient of increasing ionic strength and/or pH using buffers such as sodium citrate or lithium citrate.
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, often between 30°C and 60°C.
-
Post-Column Derivatization:
-
The column effluent is mixed with a derivatizing agent such as ninhydrin.
-
The mixture is heated in a reaction coil to facilitate color development.
-
-
Detection:
-
UV-Vis detector at 570 nm (for primary amines) and 440 nm (for secondary amines).
-
Quantitative Data
Visualization of Experimental Workflows
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound from biological samples.
Logical Relationship of HPLC Separation Modes
Caption: Relationship between this compound properties and applicable HPLC separation modes.
References
Application Notes and Protocols for the Fabrication of Electrochemical Biosensors for Real-Time Fructosylvaline Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosylvaline (FV) is a key biomarker for the monitoring of glycated hemoglobin (HbA1c), providing a reliable measure of long-term glycemic control in individuals with diabetes mellitus. The development of robust and sensitive biosensors for the real-time detection of FV is of significant interest for point-of-care diagnostics and continuous monitoring. Electrochemical biosensors offer a promising platform due to their high sensitivity, rapid response, and potential for miniaturization.
These application notes provide a detailed overview and protocols for the fabrication of enzyme-based electrochemical biosensors for the detection of this compound. The primary focus is on the use of fructosyl amino acid oxidase (FAO), an enzyme that specifically catalyzes the oxidation of FV, enabling its electrochemical detection.
Principle of Detection
The enzymatic detection of this compound using FAO is based on the following reaction:
Fructosyl-valine + O₂ --(FAO)--> Glucosone + Valine + H₂O₂
The produced hydrogen peroxide (H₂O₂) is an electroactive species that can be oxidized or reduced at an electrode surface, generating a current that is proportional to the concentration of this compound in the sample. This amperometric signal forms the basis of the measurement.
Signaling Pathway Diagram
Caption: Enzymatic detection of this compound.
Quantitative Data Summary
The performance of various this compound electrochemical biosensors is summarized in the table below, allowing for easy comparison of different fabrication strategies.
| Electrode Type | Recognition Element | Immobilization Method | Linear Range (mM) | Limit of Detection (mM) | Response Time | Reference |
| Screen-Printed Carbon Electrode | Fructosyl Amino Acid Oxidase | Drop-coating | 0 - 8 | Not Specified | Not Specified | [1][2][3][4] |
| Gold Electrode | Fructosyl Amino-Acid Oxidase (FAO) | Covalent bonding on chitosan-modified core-shell magnetic bionanoparticles | 0 - 2 | 0.1 | < 4 s | [5] |
| Platinum Electrode | Fructosyl Amino Acid Oxidase | Immobilization onto zinc oxide nanoparticles-polypyrrole film | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Fabrication of a Disposable Screen-Printed Carbon Electrode-Based FV Biosensor
This protocol describes the fabrication of a single-use biosensor using screen-printing technology, which is suitable for mass production and point-of-care applications.
Materials:
-
Screen-printed carbon electrodes (SPEs)
-
Fructosyl amino acid oxidase (FAO) solution (e.g., 1 mg/mL in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Micropipettes
Procedure:
-
Electrode Preparation: Procure commercially available screen-printed carbon electrodes or fabricate them using carbon ink. Ensure the electrode surface is clean and dry.
-
Enzyme Immobilization:
-
Dispense a small volume (e.g., 5 µL) of the FAO solution directly onto the working area of the carbon electrode.
-
Allow the enzyme solution to dry at room temperature or under controlled humidity to form a stable enzyme layer.
-
-
Storage: Store the modified electrodes in a dry, refrigerated environment (4°C) until use.
Protocol 2: Fabrication of a High-Sensitivity Gold Electrode-Based FV Biosensor with Magnetic Nanoparticles
This protocol details the fabrication of a more sensitive and reusable biosensor using a gold electrode modified with chitosan and magnetic nanoparticles for enhanced enzyme loading and stability.
Materials:
-
Gold electrode
-
Core-shell magnetic bionanoparticles (MNPs)
-
Chitosan solution (e.g., 0.5% in acetic acid)
-
Fructosyl amino-acid oxidase (FAO) solution
-
Glutaraldehyde solution (2.5% in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Ethanolamine or glycine solution (for blocking)
-
Polishing materials (e.g., alumina slurry)
Procedure:
-
Gold Electrode Pre-treatment:
-
Polish the gold electrode with alumina slurry to a mirror finish.
-
Sonciate in deionized water and then ethanol to remove any contaminants.
-
Electrochemically clean the electrode by cycling the potential in sulfuric acid.
-
-
Modification with Magnetic Nanoparticles:
-
Prepare a suspension of chitosan-coated magnetic nanoparticles.
-
Drop-cast a specific volume of the MNP-chitosan suspension onto the clean gold electrode surface and allow it to dry, forming a film.
-
-
Enzyme Immobilization:
-
Activate the chitosan layer by immersing the electrode in a glutaraldehyde solution for approximately 1 hour. This step introduces aldehyde groups for covalent enzyme attachment.
-
Rinse the electrode thoroughly with phosphate buffer to remove excess glutaraldehyde.
-
Immerse the activated electrode in the FAO solution for several hours at 4°C to allow for covalent immobilization of the enzyme.
-
Block any remaining active sites by treating the electrode with ethanolamine or glycine solution.
-
-
Storage: When not in use, store the enzyme electrode in phosphate buffer at 4°C. This type of electrode can be used multiple times over several months.
Experimental Workflow Diagram
Caption: General workflow for enzyme immobilization.
Logical Relationship Diagram
Caption: Component relationships in the biosensor.
References
- 1. [PDF] Development of Disposable Single-Use Biosensor for Fructosyl Valine and Glycated Hemoglobin A1c | Semantic Scholar [semanticscholar.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Development of Disposable Single-Use Biosensor for Fructosyl Valine and Glycated Hemoglobin A1c [scirp.org]
- 4. scirp.org [scirp.org]
- 5. An electrochemical biosensor for fructosyl valine for glycosylated hemoglobin detection based on core-shell magnetic bionanoparticles modified gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard operating procedures for proteolytic digestion to liberate Fructosylvaline from hemoglobin.
An Application Note and Protocol for the Proteolytic Digestion of Hemoglobin to Liberate Fructosylvaline.
Application Note: Enzymatic Liberation of this compound from Hemoglobin for Glycation Analysis
Introduction Glycated hemoglobin (HbA1c) is a crucial biomarker for the long-term monitoring of glycemic control in individuals with diabetes mellitus.[1][2] HbA1c is formed through a non-enzymatic reaction between glucose and the N-terminal valine of the hemoglobin β-chain, creating a stable ketoamine linkage.[1][3] The quantification of HbA1c relies on accurately measuring the proportion of hemoglobin that is glycated. One robust and widely adopted methodology involves the enzymatic digestion of hemoglobin to liberate the N-terminal this compound (Fru-Val) or a fructosylated peptide fragment, which can then be precisely quantified.[4]
This process requires a preliminary step of lysing erythrocytes to release hemoglobin, followed by controlled proteolysis. The choice of protease is critical as it determines the specific glycated product to be analyzed. For instance, the endoproteinase Glu-C is utilized in the IFCC reference method to specifically cleave the hemoglobin β-chain and release a fructosylated hexapeptide (Fru-Val-His-Leu-Thr-Pro-Glu). Other proteases, such as trypsin, papain, and various microbial proteases, can be employed to generate smaller fragments like fructosylvalyl histidine (Fru-Val-His) or even free this compound.
Subsequent quantification of these liberated markers is typically achieved through methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or capillary electrophoresis (CE), or through secondary enzymatic assays. Enzymatic assays often use a fructosyl peptide oxidase (FPOX) or fructosyl amino acid oxidase (FAOD) to catalyze the oxidation of the fructosyl-amino acid linkage, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured colorimetrically, providing a quantitative assessment of the original HbA1c concentration. This application note provides a standard operating procedure for the proteolytic digestion of hemoglobin to liberate this compound for downstream analysis.
Experimental Protocols
Protocol 1: General Proteolytic Digestion for Fructosyl Peptide Liberation
This protocol describes a general method for liberating fructosylated peptides from hemoglobin using a protease. This is a foundational step for many commercial enzymatic HbA1c assays.
1. Materials and Reagents:
-
Whole blood sample collected in EDTA tubes
-
Hemolyzing Solution (e.g., 0.1% Triton X-100 in deionized water)
-
Protease Solution (e.g., specific endoproteinase, see Table 1) in a suitable buffer (e.g., Tris or phosphate buffer, pH 7-8)
-
Reaction Stop Solution (e.g., 0.1 M HCl or specific inhibitor)
-
Phosphate-Buffered Saline (PBS)
2. Procedure:
-
Sample Preparation (Erythrocyte Lysis):
-
Mix 10 µL of the whole blood sample with 500 µL of Hemolyzing Solution.
-
Vortex gently for 10 seconds to ensure complete lysis of red blood cells and release of hemoglobin.
-
The resulting solution is the hemolysate.
-
-
Proteolytic Digestion:
-
Add 50 µL of the hemolysate to a microcentrifuge tube.
-
Add 100 µL of the prepared Protease Solution. The final concentration of the enzyme should be optimized based on the specific activity (see Table 1 for guidance).
-
Incubate the mixture under the conditions specified for the chosen enzyme (e.g., 37°C for 15-60 minutes).
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding 20 µL of Reaction Stop Solution.
-
The sample is now ready for downstream quantification of the liberated fructosylated peptides (e.g., via enzymatic assay with FPOX).
-
Protocol 2: Microwave-Assisted Tryptic Digestion
This protocol accelerates the digestion process using microwave radiation, suitable for high-throughput applications.
1. Materials and Reagents:
-
Hemolysate (prepared as in Protocol 1)
-
Trypsin Solution (e.g., 1 mg/mL in ammonium bicarbonate buffer)
-
Microwave reactor system
2. Procedure:
-
Sample Preparation:
-
Prepare the hemolysate as described in Protocol 1.
-
Combine 50 µL of hemolysate with 50 µL of Trypsin Solution in a microwave-safe vial.
-
-
Microwave-Assisted Digestion:
-
Place the vial in the microwave reactor.
-
Irradiate the sample at a controlled temperature of 50°C for 20 minutes. This achieves complete digestion.
-
-
Post-Digestion Processing:
-
After digestion, the sample can be directly analyzed by mass spectrometry or other quantitative methods. No termination step is typically required if proceeding directly to analysis.
-
Data Presentation
Table 1: Comparison of Proteolytic Enzymes for this compound Liberation
| Enzyme | Source | Typical Conditions | Resulting Product | Notes |
| Endoproteinase Glu-C | Staphylococcus aureus | 37°C, pH 7.8, 4-18 hours | Fructosyl-hexapeptide (Fru-Val-His-Leu-Thr-Pro-Glu) | Specific cleavage C-terminal to glutamate residues. Used in the IFCC reference method. |
| Trypsin | Porcine or Bovine Pancreas | 37-50°C, pH 8.0, 20 min - 12 hours | Fructosyl-peptides | Cleaves at the C-terminus of lysine and arginine. Microwave assistance can reduce time to 20 minutes. |
| Aspergillus Protease | Aspergillus species | 37°C, pH 7.5, 30-60 min | Fructosyl-dipeptide (Fru-Val-His) | Efficiently liberates the substrate for Fructosyl Peptide Oxidase (FPOX). |
| Carboxypeptidase | Not specified | 30-40°C, pH 7.0-8.0, 5 min - 20 hours | This compound (Fru-Val) | Exo-type protease that can cleave the N-terminal Fru-Val. |
| Proteinase K | Tritirachium album | 37-56°C, pH 7.5-8.0, 1-4 hours | This compound / Small Peptides | A broad-spectrum serine protease. |
Visualizations
Workflow for Enzymatic HbA1c Measurement
Caption: Workflow of HbA1c analysis from blood sample to final quantification.
Logical Relationship in Enzymatic Quantification
Caption: Reaction cascade for the enzymatic detection of fructosyl peptides.
References
- 1. WO2015169862A1 - Enzymatic determination of hba1c - Google Patents [patents.google.com]
- 2. WO2004038035A1 - Process for producing fructosyl valine and method of quantifying fructosyl valine obtained thereby - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Fructosyl Amino Acid Oxidase Activity using Fructosylvaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of Fructosyl Amino Acid Oxidase (FAOD) activity using Fructosylvaline as a substrate. This enzymatic assay is crucial for studying glycation, a key process in diabetes and aging, and for the development of diagnostics and therapeutics targeting glycated proteins.
Introduction
Fructosyl Amino Acid Oxidase (FAOD) is an enzyme that catalyzes the oxidative deglycation of fructosyl amino acids, which are early-stage products of the Maillard reaction, also known as non-enzymatic glycation.[1] This reaction involves the covalent attachment of reducing sugars to the amino groups of proteins, forming Amadori products like this compound. The accumulation of these products and subsequent advanced glycation end-products (AGEs) is implicated in the pathogenesis of diabetic complications and age-related diseases.[2][3]
FAOD catalyzes the oxidation of the C-N bond between the C1 of the fructosyl moiety and the nitrogen of the amino acid.[3][4] Using this compound as a substrate, FAOD produces glucosone, valine, and hydrogen peroxide (H₂O₂). The production of hydrogen peroxide can be quantitatively measured in a subsequent peroxidase-catalyzed colorimetric reaction, allowing for the determination of FAOD activity. This assay is fundamental for characterizing novel FAOD enzymes, screening for inhibitors, and developing diagnostic kits for glycated proteins like HbA1c.
Principle of the Assay
The determination of Fructosyl Amino Acid Oxidase activity involves a two-step enzymatic reaction. In the first step, FAOD oxidizes this compound, producing hydrogen peroxide. In the second step, in the presence of peroxidase (POD), the newly formed hydrogen peroxide reacts with a chromogenic substrate (e.g., a combination of 4-aminoantipyrine (4-AA) and a phenolic compound like TOOS) to produce a colored quinoneimine dye. The increase in absorbance of this dye, measured spectrophotometrically, is directly proportional to the amount of hydrogen peroxide produced and thus to the FAOD activity.
Biochemical Reaction Pathway
Caption: Biochemical pathway of this compound oxidation by FAOD.
Quantitative Data Summary
The following tables summarize key quantitative data for a commercially available Fructosyl Amino Acid Oxidase (FAOD-E).
Table 1: Substrate Specificity of FAOD-E
| Substrate | Relative Activity (%) |
| ε-Fructosyl Lysine | 100 |
| Fructosyl Valine | 65 |
| Fructosyl Glycine | 30 |
| Data sourced from Kikkoman Biochemifa Company. |
Table 2: Physicochemical and Kinetic Properties of FAOD-E
| Parameter | Value |
| Optimal pH | 8.0 - 8.5 |
| Optimal Temperature | 35 - 40°C |
| Molecular Weight | ~45 kDa (gel filtration) |
| Data sourced from Kikkoman Biochemifa Company. |
Table 3: Kinetic Parameters of a Fructosyl Peptide Oxidase (FPOX)
| Enzyme | Substrate | Kₘ (mM) |
| Wild Type PnFPOX | Fructosyl-hexapeptide | 0.81 |
| Mutant X02C | Fructosyl-hexapeptide | 0.03 |
| Data from a study on engineering FPOX for improved activity. |
Experimental Protocols
This section provides a detailed methodology for determining FAOD activity using a colorimetric assay.
Reagents and Buffers
-
Potassium Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄ solutions to achieve a pH of 8.0.
-
TOOS Solution (0.5%): Dissolve 125 mg of TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine) in 25 ml of distilled water.
-
Peroxidase (POD) / 4-Aminoantipyrine (4-AA) Solution: Dissolve 5 mg of peroxidase (e.g., 200 U/mg) in 800 ml of 0.1 M Potassium Phosphate Buffer (pH 8.0). Add 100 mg of 4-AA and dilute to a final volume of 1000 ml with the same buffer.
-
Fructosyl-L-valine Solution (150 mM): Dissolve 834 mg of Fructosyl-L-valine in 20 ml of distilled water.
-
Enzyme Dilution Buffer: 10 mM Potassium Phosphate Buffer (pH 8.0) containing 0.06% n-octyl-β-D-thioglucoside. Use this buffer to dissolve and dilute the FAOD enzyme sample.
-
FAOD Enzyme Sample: Dissolve the lyophilized enzyme in ice-cold Enzyme Dilution Buffer to a final concentration of 0.05–0.18 U/ml immediately before the assay.
Assay Procedure
-
Pipette the following reagents into a 1 cm light-path cuvette:
-
0.1 ml of 0.5% TOOS solution
-
2.7 ml of POD/4-AA solution
-
0.1 ml of the prepared FAOD enzyme sample
-
-
Mix the contents of the cuvette and incubate at 30°C for approximately 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.1 ml of the 150 mM Fructosyl-L-valine solution and mix immediately.
-
Measure the increase in absorbance at 555 nm using a spectrophotometer thermostated at 30°C.
-
Record the change in absorbance per minute (ΔA/min) using the linear portion of the reaction curve.
-
Prepare a blank by replacing the Fructosyl-L-valine solution with distilled water and measure the ΔA/min.
-
Calculate the FAOD activity using the formula provided below.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the FAOD colorimetric assay.
Calculation of Enzyme Activity
One unit (U) of FAOD activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute at 30°C and pH 8.0.
The activity can be calculated using the following formula:
Activity (U/ml) = (ΔA_sample - ΔA_blank) x V_total / (ε x V_sample x d) x 0.5 x df
Where:
-
ΔA_sample: Change in absorbance per minute for the sample.
-
ΔA_blank: Change in absorbance per minute for the blank.
-
V_total: Total volume of the reaction mixture (in ml).
-
ε: Millimolar extinction coefficient of the quinoneimine dye (e.g., 39.2 cm²/µmol for the dye formed with TOOS).
-
V_sample: Volume of the enzyme sample used (in ml).
-
d: Light path length of the cuvette (in cm).
-
0.5: Stoichiometric factor (1 mole of H₂O₂ produces 0.5 moles of the quinoneimine dye).
-
df: Dilution factor of the enzyme sample.
Applications in Research and Drug Development
-
Enzyme Characterization: This protocol is essential for determining the kinetic properties (Kₘ, Vₘₐₓ) and substrate specificity of newly discovered or engineered FAODs.
-
High-Throughput Screening: The colorimetric nature of the assay makes it adaptable for high-throughput screening of potential FAOD inhibitors, which could have therapeutic applications in preventing the formation of AGEs.
-
Diagnostic Development: FAOD is a key component in enzymatic assays for measuring glycated proteins, such as glycated albumin and HbA1c, which are important biomarkers for monitoring glycemic control in diabetic patients. The specificity of FAOD for different fructosyl amino acids is a critical factor in the design of these diagnostic tests.
-
Food Science and Nutrition: Investigating the activity of FAOD can be relevant in understanding the breakdown of Amadori products in food and biological systems.
Concluding Remarks
The use of this compound as a substrate provides a reliable and reproducible method for determining the activity of Fructosyl Amino Acid Oxidase. The detailed protocol and data presented herein offer a comprehensive guide for researchers and professionals in various scientific disciplines to accurately measure FAOD activity and explore its role in health and disease.
References
- 1. Functional Analysis of Fructosyl-Amino Acid Oxidases of Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Deglycation of Damaged Skin by Means of Combined Treatment of Fructosamine-3-Kinase and Fructosyl-Amino Acid Oxidase [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fructosylvaline-Based Point-of-Care Diagnostics of Glycated Hemoglobin (HbA1c)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycated hemoglobin (HbA1c) is a crucial biomarker for the long-term monitoring of glycemic control in individuals with diabetes mellitus.[1][2] It is formed through the non-enzymatic glycation of the N-terminal valine of the hemoglobin beta chain.[3][4][5] Fructosylvaline (FV), the stable ketoamine product of this reaction, serves as a direct and specific marker for HbA1c levels. Point-of-care (POC) tests that quantify this compound offer a rapid and convenient alternative to traditional laboratory-based methods like high-performance liquid chromatography (HPLC) and immunoassays, enabling timely clinical decisions.
These application notes provide a comprehensive overview of the principles and methodologies for the application of this compound in point-of-care diagnostics for HbA1c. Detailed protocols for common enzymatic and electrochemical detection methods are presented, along with a summary of relevant quantitative data to aid in the development and evaluation of new diagnostic platforms.
Principle of this compound-Based HbA1c Measurement
The core principle of this compound-based HbA1c point-of-care diagnostics involves a multi-step process that begins with the lysis of whole blood to release hemoglobin. The hemoglobin is then subjected to proteolytic digestion by a protease, which specifically cleaves the N-terminal this compound from the β-chain. The liberated this compound is subsequently quantified using either an enzymatic or an electrochemical method.
Enzymatic Method: This approach utilizes the enzyme fructosyl amino acid oxidase (FAOD) or fructosyl peptide oxidase (FPOX). These enzymes catalyze the oxidation of this compound, producing hydrogen peroxide (H₂O₂) as a byproduct. The amount of H₂O₂ generated, which is directly proportional to the this compound concentration, can be measured using various detection methods, including colorimetric assays where a chromogen changes color in the presence of H₂O₂ and a peroxidase enzyme.
Electrochemical Method: In this method, the hydrogen peroxide produced from the enzymatic reaction is detected using an electrode. The electrochemical sensor measures the change in current generated by the oxidation or reduction of H₂O₂, providing a quantitative measurement of this compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of various this compound-based HbA1c point-of-care diagnostic methods as reported in the literature. This data can be used to compare the analytical performance of different approaches.
| Method Type | Analyte | Linear Range | Detection Limit | Key Findings | Reference |
| Enzymatic Colorimetric | Fructosyl Valine | 0 - 0.03 mM | Not Specified | Good colorimetric differentiation between different concentrations of this compound, detectable by the naked eye. | |
| Flow-Injection System with Enzyme Reactor | Fructosyl Valine | 7.8 x 10⁻⁶ to 5.8 x 10⁻⁴ M | Not Specified | High selectivity and excellent operational stability for the detection of this compound. | |
| Amperometric Biosensor | Fructosyl Valine | 0 - 8 mM | Not Specified | Strong amperometric response with good linearity for a wide range using a 5 µL sample volume. | |
| Label-free Voltammetric Sensor | HbA1c | 9.4 - 65.8 µg/mL | Not Specified | High sensitivity for HbA1c determination and applicable to whole blood samples. | |
| Electrochemical Sensor (4-MPBA-modified) | HbA1c | 5 - 1000 µg/mL (2 - 20%) | Not Specified | Good specificity and stability for detecting HbA1c. | |
| Direct Enzymatic Assay | %HbA1c | 4 - 16% | Not Specified | Good correlation with HPLC (R²=0.98) and immunoassay (R²=0.97) methods. | |
| POC Capillary HbA1c Test | HbA1c | Not Specified | Not Specified | A cutoff of 5.95% efficiently identified diabetes (AUC 0.92). |
Experimental Protocols
Protocol 1: Enzymatic Colorimetric Assay for this compound
This protocol describes a general procedure for the colorimetric detection of this compound in a 96-well plate format, adapted from a study by Gold Nanostar.
Materials:
-
Whole blood sample collected in an EDTA tube
-
Lysis Buffer
-
Protease from Bacillus sp.
-
Fructosyl amino acid oxidase (FAOD)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., TMB)
-
TRIS buffer (10 mM, pH 6.1)
-
Microplate spectrophotometer
Procedure:
-
Sample Preparation:
-
Gently invert the whole blood sample multiple times to ensure homogeneity.
-
Add 20 µL of the whole blood sample to 250 µL of Lysis Buffer.
-
Mix gently by pipetting without creating foam and incubate at 25°C for 10 minutes, or until red blood cells are completely lysed.
-
-
Proteolytic Digestion:
-
Add a solution containing protease to the lysed sample.
-
Incubate under appropriate conditions (e.g., 37°C for a specified time) to allow for the release of this compound from hemoglobin.
-
-
Enzymatic Reaction and Detection:
-
In a 96-well plate, add the following in order:
-
Ultrapure water to a final volume of 200 µL.
-
20 µL of 10 mM TRIS buffer (pH 6.1).
-
The protease-digested sample.
-
2 µL of 2 mg/mL fructosyl amino acid oxidase.
-
-
Incubate the plate at 37°C for 60 minutes.
-
Add the detection solution containing HRP and the chromogenic substrate.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate spectrophotometer. The change in color intensity is proportional to the this compound concentration.
-
Protocol 2: Amperometric Electrochemical Sensing of this compound
This protocol outlines the steps for the electrochemical detection of this compound using a disposable, single-use biosensor strip. This method is based on the principles described in the development of screen-printed biosensors.
Materials:
-
Whole blood sample
-
Lysis and Protease solution
-
Disposable screen-printed carbon electrode strips modified with fructosyl amino acid oxidase
-
Potentiostat
Procedure:
-
Sample Preparation:
-
Obtain a small volume of whole blood (e.g., 5 µL) via a finger-prick.
-
Apply the blood sample to the designated area on the biosensor strip, where it mixes with the on-board lysis and protease reagents.
-
-
Enzymatic Reaction:
-
The integrated reagents lyse the red blood cells and the protease digests the hemoglobin to release this compound.
-
The this compound then reacts with the fructosyl amino acid oxidase immobilized on the electrode surface, generating hydrogen peroxide.
-
-
Electrochemical Detection:
-
Insert the biosensor strip into the potentiostat.
-
Apply a specific potential to the working electrode.
-
The hydrogen peroxide produced is electrochemically oxidized or reduced, generating a current that is proportional to the this compound concentration.
-
-
Data Analysis:
-
The measured current is converted to an HbA1c value using a pre-calibrated algorithm within the device.
-
Visualizations
Below are diagrams illustrating the key processes in this compound-based HbA1c diagnostics.
Caption: Workflow for this compound-based HbA1c detection.
Caption: Principle of enzymatic detection of this compound.
References
Application Notes: Boronic Acid-Based Fluorescent Sensors for Fructosylvaline Recognition
References
- 1. Molecular two-point recognition of fructosyl valine and fructosyl glycyl histidine in water by fluorescent Zn(ii)-terpyridine complexes bearing boronic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Molecular two-point recognition of fructosyl valine and fructosyl glycyl histidine in water by fluorescent Zn( ii )-terpyridine complexes bearing boro ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00260A [pubs.rsc.org]
Application Note: Separation of Fructosylvaline from Biological Samples by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructosylvaline (FV) is a glycated amino acid formed through a non-enzymatic reaction between glucose and the N-terminal valine of the hemoglobin β-chain. As a stable product of this glycation, the quantification of this compound is a key component in the measurement of glycated hemoglobin (HbA1c), a crucial biomarker for the long-term monitoring of glycemic control in individuals with diabetes mellitus. Capillary electrophoresis (CE) offers a high-resolution, rapid, and low-volume consumption method for the analysis of charged species, making it an ideal technique for the separation and quantification of this compound from complex biological matrices.[1]
This application note provides a detailed protocol for the isolation of this compound from whole blood samples through enzymatic digestion, followed by separation and analysis using capillary electrophoresis with UV detection.
Principle
The workflow involves two primary stages:
-
Sample Preparation: Whole blood samples are first lysed to release hemoglobin. The hemoglobin is then subjected to enzymatic digestion by a specific protease, which cleaves the peptide bonds and releases this compound from the N-terminus of the β-globin chain.[2]
-
Capillary Electrophoresis Separation: The resulting digest, containing this compound along with other amino acids and peptides, is introduced into a capillary filled with a background electrolyte. Under the influence of a high electric field, the charged molecules migrate at different velocities based on their charge-to-size ratio, allowing for the separation of this compound, which can then be detected and quantified.
Experimental Protocols
Sample Preparation: Enzymatic Digestion of Whole Blood
This protocol details the steps for the preparation of a sample ready for CE analysis from a whole blood specimen.
Materials:
-
Whole blood collected in EDTA tubes
-
Lysis Buffer (e.g., deionized water or a commercially available RBC lysis buffer)
-
Protease from Bacillus sp. or Endoproteinase Glu-C (V8 Protease)
-
Digestion Buffer (e.g., 25 mM Ammonium Bicarbonate, pH 7.8)[3]
-
Reaction termination solution (e.g., 10% Trichloroacetic Acid - TCA)
-
Centrifuge
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Blood Collection and Lysis:
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
To 100 µL of whole blood, add 900 µL of Lysis Buffer.
-
Vortex gently for 10-15 seconds to ensure complete mixing and lysis of red blood cells. The solution should become clear and dark red.
-
-
Enzymatic Digestion:
-
Prepare the protease solution according to the manufacturer's instructions. For Endoproteinase Glu-C, a stock solution can be prepared in high-purity water.[4]
-
In a microcentrifuge tube, combine the lysed blood sample with the protease solution. A recommended enzyme-to-substrate ratio is between 1:20 and 1:100 (w/w).[5]
-
Add Digestion Buffer to achieve the optimal pH for the enzyme (e.g., pH 7.8 for Endoproteinase Glu-C in ammonium bicarbonate buffer for preferential cleavage at glutamyl bonds).
-
Incubate the mixture at 37°C for 4-18 hours. The optimal incubation time should be determined empirically.
-
-
Reaction Termination and Sample Clarification:
-
After incubation, terminate the enzymatic reaction by adding 100 µL of 10% TCA solution.
-
Vortex the mixture and let it stand for 10 minutes on ice to precipitate larger proteins and the enzyme.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated material.
-
Carefully collect the supernatant, which contains the this compound, for CE analysis.
-
Capillary Electrophoresis Analysis
This protocol outlines the conditions for the separation of this compound using a capillary electrophoresis system with UV detection.
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length)
-
Background Electrolyte (BGE): 40 mM Sodium Tetraborate, pH 9.2
-
0.1 M Sodium Hydroxide (for capillary conditioning)
-
0.1 M Hydrochloric Acid (for capillary conditioning)
-
This compound standard for identification and quantification
Procedure:
-
Capillary Conditioning:
-
Before the first use, and at the beginning of each day, rinse the capillary sequentially with 0.1 M NaOH (10 min), deionized water (5 min), 0.1 M HCl (10 min), deionized water (5 min), and finally with the BGE (15 min).
-
Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (3 min) to ensure reproducible migration times.
-
-
Sample Injection:
-
Introduce the prepared sample supernatant into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds). The injection parameters may need to be optimized based on the instrument and desired sensitivity.
-
-
Electrophoretic Separation:
-
Apply a separation voltage of 20-30 kV (normal polarity, anode at the inlet).
-
Maintain the capillary temperature at 25°C.
-
Monitor the separation at a wavelength of 200 nm or 214 nm for the detection of the peptide bond in this compound.
-
-
Data Analysis:
-
Identify the this compound peak by comparing the migration time with that of a this compound standard.
-
Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
-
Data Presentation
The quantitative performance of the capillary electrophoresis method for this compound analysis should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. The following tables provide an example of expected performance data.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Value |
| Linearity Range | 7.8 x 10⁻⁶ to 5.8 x 10⁻⁴ M |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~2.5 x 10⁻⁶ M |
| Limit of Quantification (LOQ) | ~7.8 x 10⁻⁶ M |
Note: The linearity range is based on a flow-injection system with an enzyme reactor and may vary for a specific CE method. LOD and LOQ are estimated based on typical CE performance.
Table 2: Precision
| Parameter | Relative Standard Deviation (RSD) |
| Migration Time (Intra-day, n=6) | < 2% |
| Peak Area (Intra-day, n=6) | < 5% |
| Migration Time (Inter-day, n=3) | < 3% |
| Peak Area (Inter-day, n=3) | < 7% |
Note: These are typical precision values for validated CE methods.
Visualizations
The following diagrams illustrate the experimental workflow for the separation of this compound from biological samples.
Caption: Experimental workflow for this compound analysis.
Caption: Formation and release of this compound.
References
- 1. research.tue.nl [research.tue.nl]
- 2. Calibrationless quantitative analysis by indirect UV absorbance detection in capillary zone electrophoresis: the concept of the conversion factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijaem.net [ijaem.net]
Troubleshooting & Optimization
How to optimize proteolytic digestion for complete Fructosylvaline release from proteins?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the proteolytic digestion for the complete release of Fructosylvaline from proteins, a critical step for accurate quantification in various research and clinical applications.
Frequently Asked Questions (FAQs)
Q1: Why is proteolytic digestion necessary before measuring this compound?
A1: this compound is a glycated amino acid formed by the non-enzymatic reaction of glucose with the N-terminal valine residue of proteins, most notably the beta-chain of hemoglobin, which forms Hemoglobin A1c (HbA1c).[1][2][3] The analytical methods used for its quantification, such as those employing the Fructosyl Amino Acid Oxidase (FAOD) enzyme, cannot act on the intact protein.[4][5] Therefore, a proteolytic digestion step is essential to cleave the protein and release the this compound residue, making it accessible for the downstream enzymatic assay or mass spectrometry analysis.
Q2: What is the general workflow for this compound release and detection?
A2: The process begins with the denaturation of the protein sample to unfold its structure, making it more accessible to proteases. This is often followed by enzymatic digestion to specifically cleave the protein and release this compound. After digestion, the this compound is typically quantified. One common method involves the enzyme Fructosyl Amino Acid Oxidase (FAOD), which oxidizes this compound to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then measured, often through a colorimetric reaction catalyzed by horseradish peroxidase (HRP). Alternatively, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be used for direct and highly specific quantification.
Q3: Which proteases are most effective for releasing this compound?
A3: The choice of protease is critical and depends on the specific protein being analyzed. For HbA1c, the goal is to release the N-terminal this compound. A protease from a Bacillus sp. has been shown to be effective for this purpose. In proteomics, a variety of proteases with different cleavage specificities are used, such as Trypsin, Lys-C, Asp-N, and Glu-C. For a novel protein, it may be necessary to test several proteases or a combination to find the one that most efficiently liberates the N-terminal this compound.
Q4: What are the most critical parameters to optimize for complete proteolytic digestion?
A4: Several factors influence the efficiency of proteolytic digestion. Key parameters to optimize include:
-
Protein Denaturation: Using agents like urea or guanidine hydrochloride to unfold the protein is often the most critical step for achieving complete digestion.
-
Enzyme-to-Substrate Ratio: The ratio of protease to the target protein (e.g., 1:20 to 1:100 w/w for trypsin) must be optimized.
-
Incubation Time and Temperature: Digestion can range from a rapid 20 minutes to overnight (18+ hours), typically at a temperature optimal for the specific protease (e.g., 37°C for trypsin).
-
pH: Each protease has an optimal pH range for activity (e.g., pH 7.8-8.0 for trypsin). Maintaining this pH is crucial for maximal efficiency.
Q5: Can the glycation of a protein affect its digestion by proteases?
A5: Yes, glycation can make proteins more resistant to proteolytic degradation. The modification of amino acid residues can interfere with the recognition and cleavage sites of proteases like trypsin. This increased resistance means that digestion protocols may need to be more stringent for heavily glycated proteins compared to their non-glycated counterparts to ensure complete release of this compound.
Troubleshooting Guide
Issue: Low or inconsistent yield of this compound.
This is the most common issue, often pointing to incomplete digestion of the target protein.
| Possible Cause | Recommended Solution |
| Incomplete Protein Denaturation | The protein is not fully unfolded, hiding protease cleavage sites. Increase the concentration of the denaturant (e.g., use 6-8M Urea) or increase the denaturation time/temperature. For complex proteins, a two-step digestion with a denaturant-tolerant protease like Lys-C followed by trypsin can be effective. |
| Suboptimal Enzyme Activity | The protease is not working at its maximal capacity. Verify the pH of the digestion buffer is within the optimal range for your enzyme. Use a freshly prepared enzyme solution and ensure it has been stored correctly. Check for potential inhibitors in your sample buffer. |
| Incorrect Enzyme-to-Substrate Ratio | Too little enzyme will result in an incomplete digest. Perform a titration experiment to determine the optimal enzyme-to-protein ratio for your specific sample. Start with a ratio of 1:50 and test 1:20 and 1:100. |
| Insufficient Incubation Time | The digestion was stopped before the reaction was complete. Increase the incubation time. While some protocols are rapid, complex or resistant proteins may require overnight incubation. |
| Glycation-Induced Resistance | The glycated protein is inherently more resistant to proteolysis. Combine optimized denaturation with a higher enzyme-to-substrate ratio and longer incubation time. Consider using a combination of proteases with different specificities. |
Issue: High background or interference in the downstream assay.
| Possible Cause | Recommended Solution |
| Protease Autolysis | Peptides from the protease itself may interfere with LC-MS/MS analysis. Use a high-purity, mass spectrometry-grade protease (e.g., Trypsin Gold) which is treated to reduce autolysis. |
| Non-Specific Binding/Reactions | Components in the sample matrix are interfering with the detection method. If using an enzymatic assay, confirm the specificity of the detection enzyme (e.g., Fructosyl Valine Oxidase is highly specific). Consider a sample cleanup step (e.g., solid-phase extraction) after digestion and before analysis. |
| Reagent Contamination | Buffers or reagents may be contaminated. Use high-purity reagents (e.g., HPLC-grade water and solvents). Prepare fresh buffers and filter them before use. |
Experimental Protocols and Data
Protocol: General-Purpose Digestion for this compound Release
This protocol is a robust starting point for complex proteins like hemoglobin and incorporates full denaturation, reduction, and alkylation steps to ensure complete digestion.
-
Protein Denaturation: Dissolve the protein sample in a buffer containing 6M Urea, 50 mM Tris-HCl, pH 8.0.
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add IAM (Iodoacetamide) to a final concentration of 10 mM. Incubate for 30 minutes in the dark at room temperature to cap the reduced cysteine residues.
-
Dilution & Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the Urea concentration to 1.5M. Add the desired protease (e.g., Trypsin) at an optimized enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation: Incubate the reaction at the protease's optimal temperature (e.g., 37°C) for 4 to 18 hours.
-
Quenching: Stop the digestion by adding an acid, such as formic acid or TFA, to a final concentration of 1%. The sample is now ready for analysis.
Data Tables for Optimization
Table 1: Typical Protease Digestion Parameters
| Protease | Optimal pH | Typical Temperature | Common Enzyme:Protein Ratio (w/w) |
| Trypsin | 7.8 - 8.5 | 37°C | 1:20 to 1:100 |
| Lys-C | 8.0 - 8.5 | 37°C | 1:20 to 1:100 |
| Asp-N | 6.0 - 8.0 | 37°C | 1:50 to 1:100 |
| Glu-C | 7.8 - 8.0 | 25 - 37°C | 1:20 to 1:100 |
Data compiled from references
Table 2: Common Reagents for Sample Preparation
| Reagent Role | Reagent Name | Typical Final Concentration |
| Denaturant | Urea | 6 - 8 M |
| Guanidine Hydrochloride | 6 M | |
| Reducing Agent | DTT (Dithiothreitol) | 5 - 10 mM |
| TCEP (Tris(2-carboxyethyl)phosphine) | 5 mM | |
| Alkylating Agent | IAM (Iodoacetamide) | 10 - 20 mM |
Data compiled from references
Visualized Workflows and Pathways
Caption: General experimental workflow for this compound release and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound. A simple model of the N-terminal residue of human haemoglobin A1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2004038035A1 - Process for producing fructosyl valine and method of quantifying fructosyl valine obtained thereby - Google Patents [patents.google.com]
- 5. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Improving the substrate specificity of Fructosyl Amino Acid Oxidase for Fructosylvaline.
Welcome to the technical support center for Fructosyl Amino Acid Oxidase (FAOD). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing and engineering FAOD, with a specific focus on improving its substrate specificity for fructosylvaline (f-Val).
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving FAOD substrate specificity.
Question: My site-directed mutagenesis experiment resulted in a complete loss of enzyme activity. What could be the cause?
Answer: A complete loss of activity after site-directed mutagenesis often indicates that the mutated residue is critical for the enzyme's structural integrity or catalytic function. Here are some potential causes and troubleshooting steps:
-
Critical Amino Acid: The targeted amino acid may be directly involved in the catalytic mechanism or essential for maintaining the correct three-dimensional structure of the active site.[1][2][3] Reviewing literature on FAOD's active site and conserved residues can help identify these critical positions. For instance, studies have identified several key amino acid residues in the active site of FAOD from Pichia sp. N1-1 through homology modeling and site-directed mutagenesis.[1]
-
Improper Protein Folding: The mutation might have disrupted the overall folding of the enzyme, leading to an inactive conformation.
-
Troubleshooting Step: Express the mutant protein at a lower temperature (e.g., 16-20°C) to slow down protein synthesis and facilitate proper folding.
-
Troubleshooting Step: Co-express molecular chaperones to assist in the correct folding of the mutant FAOD.
-
-
Incorrect Plasmid Sequence: Ensure the mutation was correctly introduced and that no other unintended mutations occurred during the PCR process.
-
Troubleshooting Step: Sequence the entire gene to verify the presence of the desired mutation and the absence of any other sequence errors.
-
Question: I have successfully created a mutant FAOD, but its specificity for this compound over fructosyl-ε-lysine has not improved. What should I try next?
Answer: Improving substrate specificity is an iterative process. If the initial mutation did not yield the desired outcome, consider the following strategies:
-
Target Different Residues: The initial target residue might not be the primary determinant of substrate specificity. Based on 3D structural models, residues that interact differently with this compound (f-Val) and fructosyl-ε-lysine (f-εLys) are ideal targets.[4] For example, in FAOD from the marine yeast Pichia N1-1, Asn354 was identified as interacting closely with f-εLys but not with f-Val.
-
Experimental Step: Target residues in the substrate-binding pocket that are in proximity to the variable side chain of the amino acid. For instance, substituting Asn354 with residues like Histidine or Lysine has been shown to increase specificity for f-Val.
-
-
Combinatorial Mutagenesis: A single mutation may not be sufficient. Combining mutations at different positions can have an additive or synergistic effect on substrate specificity. A cumulative effect was observed by combining substitutions at positions Asn354 and His51 in FAOD from Pichia N1-1, leading to a significant improvement in f-αVal specificity.
-
Random Mutagenesis: If rational design is not yielding results, consider random mutagenesis (e.g., error-prone PCR) followed by a high-throughput screening method to identify mutants with improved specificity.
Question: The kinetic parameters (Km and Vmax) of my mutant FAOD are inconsistent across different experimental batches. How can I ensure reproducibility?
Answer: Inconsistent kinetic data can stem from various factors related to the experimental setup and enzyme purity. Here's how to address this:
-
Enzyme Purity: The presence of contaminating proteins can interfere with the assay.
-
Troubleshooting Step: Purify the mutant FAOD to homogeneity using chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). Confirm purity using SDS-PAGE.
-
-
Assay Conditions: Minor variations in assay conditions can significantly impact enzyme kinetics.
-
Troubleshooting Step: Strictly control the pH, temperature, and buffer composition for all experiments. Ensure that the substrate concentrations are accurately prepared.
-
-
Enzyme Concentration: The enzyme concentration must be accurately determined and kept constant for all kinetic measurements.
-
Troubleshooting Step: Use a reliable method for protein quantification, such as the Bradford or BCA assay.
-
-
Data Analysis: The method used to calculate Km and Vmax can influence the results.
-
Troubleshooting Step: Use non-linear regression analysis of the Michaelis-Menten equation, which is generally more accurate than linear transformations like the Lineweaver-Burk plot.
-
Frequently Asked Questions (FAQs)
What is Fructosyl Amino Acid Oxidase (FAOD)?
Fructosyl Amino Acid Oxidase (FAOD) is an enzyme that catalyzes the oxidative deglycation of fructosyl amino acids. It breaks the C-N bond between the C1 of the fructosyl group and the amino group of the amino acid, producing glucosone, an amino acid, and hydrogen peroxide. This enzymatic activity is crucial for the development of diagnostic assays for glycated proteins like hemoglobin A1c (HbA1c).
Why is improving the substrate specificity of FAOD for this compound important?
Improving the specificity of FAOD for this compound (f-Val) is critical for accurately measuring HbA1c levels, a key biomarker for monitoring long-term glycemic control in diabetic patients. HbA1c is glycated at the N-terminal valine of the β-chain. In blood samples, other proteins like albumin are also glycated, primarily at lysine residues (forming fructosyl-ε-lysine). An FAOD with high specificity for f-Val will selectively measure the product derived from HbA1c, minimizing interference from other glycated proteins and leading to a more accurate diagnostic test.
What are the key amino acid residues to target for improving f-Val specificity?
Research has shown that specific residues in the active site of FAOD play a crucial role in substrate recognition. For FAOD from Pichia N1-1, the following residues have been successfully targeted:
-
Asn354: This residue interacts closely with fructosyl-ε-lysine but not with this compound. Mutating Asn354 to residues like Histidine (Asn354His) or Lysine (Asn354Lys) has been shown to significantly increase the enzyme's preference for f-Val.
-
His51: Substitution of this residue has also resulted in mutant FAODs with improved specificity for f-Val.
Combining mutations at these positions can lead to even greater improvements in specificity.
What are the typical applications of engineered FAOD?
Engineered FAOD with high specificity for this compound is primarily used in the development of enzymatic assays for HbA1c determination. These assays offer a rapid and reproducible alternative to traditional methods like HPLC. Other applications include:
-
Biosensors: Development of simple and economical amperometric biosensors for point-of-care monitoring of glycated proteins.
-
Drug Discovery: FAOD can be a target for developing therapeutics to mitigate the effects of advanced glycation end products (AGEs) in various diseases.
Data Presentation
Table 1: Kinetic Parameters of Wild-Type and Mutant FAODs from Pichia N1-1
This table summarizes the kinetic parameters of wild-type and engineered FAOD enzymes, demonstrating the improvement in substrate specificity for this compound (f-Val) over fructosyl-ε-lysine (f-εLys).
| Enzyme Variant | Substrate | Km (mM) | Vmax (U mg-1) | Vmax/Km (U mg-1 mM-1) | Specificity Ratio ((Vmax/Km)f-Val / (Vmax/Km)f-εLys) |
| Wild-type | f-Val | 6.0 | 34 | 5.7 | 2.1 |
| f-εLys | 14 | 38 | 2.7 | ||
| Asn354His | f-Val | 0.8 | 20 | 25 | 32 |
| f-εLys | 14 | 11 | 0.79 | ||
| Asn354Lys | f-Val | 4.7 | 43 | 9.1 | 29 |
| f-εLys | 36 | 11 | 0.31 |
Data sourced from Miura et al., 2008.
Experimental Protocols
1. Site-Directed Mutagenesis of FAOD
This protocol outlines the general steps for creating specific mutations in the FAOD gene.
Caption: Workflow for Site-Directed Mutagenesis of FAOD.
Methodology:
-
Template Preparation: Use a high-purity plasmid preparation containing the wild-type FAOD gene.
-
Primer Design: Design primers containing the desired mutation, flanked by 15-20 bases of homologous sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Digestion: Digest the PCR product with DpnI endonuclease to selectively remove the methylated, parental (wild-type) DNA template.
-
Transformation: Transform the DpnI-treated, nicked plasmid DNA into a competent strain of E. coli. The nicks will be repaired by the host cell's DNA repair machinery.
-
Selection: Plate the transformed cells on a selective medium (e.g., containing an antibiotic corresponding to the resistance gene on the plasmid).
-
Verification: Isolate plasmid DNA from the resulting colonies and perform DNA sequencing to confirm the presence of the desired mutation and the absence of any other mutations.
2. FAOD Activity Assay
This protocol describes a common spectrophotometric method for measuring FAOD activity.
Caption: Coupled Enzyme Assay for FAOD Activity Measurement.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Substrate Solution: Prepare solutions of this compound and fructosyl-ε-lysine at various concentrations in the assay buffer.
-
Colorimetric Reagent Mix: Prepare a solution in the assay buffer containing 4-aminoantipyrine (4-AA), N-(4-sulfobutyl)-3-methylaniline (TODB), and horseradish peroxidase (POD).
-
-
Assay Procedure:
-
In a cuvette, mix the assay buffer and the colorimetric reagent mix.
-
Add a specific amount of the purified FAOD enzyme solution and incubate for a few minutes to reach thermal equilibrium (e.g., 25°C).
-
Initiate the reaction by adding the substrate solution.
-
-
Data Acquisition:
-
Immediately monitor the increase in absorbance at 546 nm over time using a spectrophotometer. The rate of color formation is proportional to the rate of hydrogen peroxide production, and thus to the FAOD activity.
-
-
Calculation of Activity:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
One unit of FAOD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydrogen peroxide per minute under the specified conditions.
-
3. Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constants for an FAOD variant.
Caption: Workflow for Determining Km and Vmax.
Methodology:
-
Experimental Setup: Perform the FAOD activity assay as described above using a range of substrate concentrations that bracket the expected Km value (e.g., from 0.1 x Km to 10 x Km).
-
Data Collection: For each substrate concentration, determine the initial reaction velocity (v0).
-
Data Analysis:
-
Plot the initial velocity (v0) as a function of the substrate concentration.
-
Use a software package with non-linear regression capabilities to fit the data directly to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]).
-
-
Results: The fitting algorithm will provide the values for Vmax (the maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax). These parameters are essential for characterizing the enzyme's catalytic efficiency and substrate affinity.
References
- 1. Active site analysis of fructosyl amine oxidase using homology modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the stability and long-term storage of Fructosylvaline samples and standards.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and long-term storage of Fructosylvaline (FV) samples and standards. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound samples (plasma, serum, whole blood)?
For long-term storage, it is recommended to store biological samples containing this compound at ultra-low temperatures. Storage at -70°C or lower is preferable to minimize in vitro glycation and degradation.[1] While many common clinical chemistry analytes show stability at -20°C for up to three months, lower temperatures are advised for extended periods to ensure the integrity of this compound.[2][3]
Q2: How many freeze-thaw cycles can my this compound samples undergo?
It is best practice to minimize freeze-thaw cycles. For many analytes, up to three cycles may be acceptable without significant degradation.[4] However, to ensure the highest accuracy, it is recommended to aliquot samples into single-use volumes before freezing. This avoids the potential for degradation associated with repeated freezing and thawing.[2]
Q3: What is the best way to store this compound standard solutions?
Lyophilized this compound standards are stable at room temperature for short periods (days to weeks) but should be stored at -20°C or colder for long-term storage. Once reconstituted, stock solutions should be aliquoted and stored in tightly sealed vials at -20°C for up to one month. For longer-term storage of solutions, -80°C is recommended.
Q4: Can I store whole blood samples for this compound analysis? If so, for how long?
While this compound is a component of glycated hemoglobin found in red blood cells, long-term storage of whole blood is generally not recommended due to the potential for hemolysis and other cellular changes that can affect sample integrity. If short-term storage of whole blood is necessary, it should be kept at 4°C for no longer than 24 hours before processing to plasma or serum. For long-term studies, it is best to process the blood to isolate plasma or serum, which should then be frozen.
Troubleshooting Guide
Issue 1: High variability in this compound measurements between aliquots of the same sample.
-
Possible Cause: Inconsistent storage conditions or multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Review the storage history of the samples. Were they all stored at the same temperature?
-
Determine if some aliquots have undergone more freeze-thaw cycles than others.
-
Solution: For future studies, ensure all aliquots are stored at a consistent ultra-low temperature and are single-use to avoid freeze-thaw cycles.
-
Issue 2: Lower than expected this compound concentrations in older samples.
-
Possible Cause: Degradation of this compound due to improper storage temperature.
-
Troubleshooting Steps:
-
Verify the storage temperature of the samples. Storage at -20°C may not be sufficient for long-term stability.
-
Solution: Store all future samples at -70°C or colder. If analyzing a cohort of samples with mixed storage histories, document the storage conditions for each sample and consider this as a variable in your data analysis.
-
Issue 3: Poor peak shape or retention time shifts in LC-MS/MS analysis.
-
Possible Cause: This can be due to issues with the analytical column, mobile phase, or the sample itself. Sample degradation can lead to the presence of interfering compounds.
-
Troubleshooting Steps:
-
Ensure the mobile phase is correctly prepared and fresh.
-
Check for column contamination or aging.
-
Filter all samples and standards before injection.
-
Solution: If the issue persists with older or repeatedly thawed samples, it may be indicative of sample degradation. Analyze a freshly prepared quality control sample to confirm system performance.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Samples and Standards
| Material | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Maximum Recommended Freeze-Thaw Cycles |
| This compound Standard (Lyophilized) | Room Temperature | -20°C or -80°C | N/A |
| This compound Standard (in Solution) | 4°C | -20°C (up to 1 month) or -80°C | 1 (Aliquot to avoid) |
| Plasma/Serum Samples | 4°C (up to 24 hours) | -70°C or colder | 1-3 (Aliquot to avoid) |
| Whole Blood Samples | 4°C (up to 24 hours) | Not Recommended | Not Recommended |
Table 2: Stability of Related Analytes Under Various Storage Conditions (General Guidance)
| Analyte Class | Matrix | Storage Condition | Duration | Stability |
| Fructosamine | Serum | -20°C | 16 months | Variable, in vitro glycation observed |
| Fructosamine | Serum | -70°C | 16 months | More stable than at -20°C |
| Common Analytes | Serum | -20°C | 3 months | Generally stable |
| Valine (Amino Acid) | Dried Blood Spot | 1 year at 4°C, then 4 years at RT | Relatively stable |
Experimental Protocols
Protocol 1: Sample Handling and Aliquoting for Long-Term Storage
-
Blood Collection: Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma).
-
Processing: Within one hour of collection, centrifuge the blood according to the tube manufacturer's instructions to separate plasma or serum.
-
Aliquoting: Immediately after centrifugation, transfer the plasma or serum into pre-labeled, single-use cryovials. The aliquot volume should be sufficient for a single experiment.
-
Freezing: Snap-freeze the aliquots in a dry ice/ethanol bath or by placing them in a -80°C freezer.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Maintain a detailed inventory of your samples.
Protocol 2: Preparation and Storage of this compound Standard Solutions
-
Reconstitution: Allow the lyophilized this compound standard to equilibrate to room temperature before opening the vial. Reconstitute the standard in a high-purity solvent (e.g., ultrapure water or a buffer compatible with your analytical method) to create a stock solution of known concentration.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -20°C for use within one month or at -80°C for longer-term storage.
-
Working Solutions: On the day of analysis, thaw a stock solution aliquot and prepare working standards by diluting it with the appropriate buffer or matrix. Do not refreeze and reuse working solutions.
Visualizations
Caption: Recommended workflow for this compound sample handling and storage.
Caption: Troubleshooting logic for inconsistent this compound measurements.
References
Techniques for minimizing matrix effects in LC-MS/MS quantification of Fructosylvaline.
Technical Support Center
For researchers, scientists, and drug development professionals engaged in the precise quantification of Fructosylvaline (FV), a key biomarker for glycemic control, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the analytical method of choice. However, the inherent complexity of biological matrices can often lead to a phenomenon known as the "matrix effect," which can significantly impact the accuracy and reproducibility of results. This technical guide provides troubleshooting advice and answers to frequently asked questions to help you minimize matrix effects and ensure the robustness of your this compound quantification assays.
Troubleshooting Guide: Conquering Matrix Effects in this compound Analysis
Matrix effects, primarily observed as ion suppression or enhancement, arise from co-eluting endogenous components in the sample that interfere with the ionization of the target analyte, this compound. Here are common issues encountered during LC-MS/MS analysis and their potential solutions.
Problem 1: Poor Signal Intensity and High Variability in Results
-
Possible Cause: Significant ion suppression due to phospholipids or other matrix components co-eluting with this compound.
-
Solutions:
-
Optimize Sample Preparation: This is the most critical step in minimizing matrix effects.
-
Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis. Acetonitrile is generally more effective than methanol for precipitating plasma proteins. A 3:1 ratio of acetonitrile to plasma is a good starting point.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup by selectively isolating this compound from interfering compounds. Mixed-mode cation exchange cartridges can be effective for retaining the polar this compound while washing away less polar interferences.
-
Liquid-Liquid Extraction (LLE): Can be employed to remove lipids and other non-polar interferences. However, optimizing the solvent system for the polar this compound can be challenging.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS, such as this compound-d4, will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the signal.[1]
-
Chromatographic Optimization: Adjusting the HPLC or UHPLC method can help separate this compound from interfering matrix components.
-
Gradient Elution: A gradient of increasing organic solvent can help to resolve this compound from early-eluting polar interferences and late-eluting non-polar compounds.
-
Column Chemistry: Consider using a column with a different stationary phase, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining and separating polar compounds like this compound.
-
-
Problem 2: Inconsistent Retention Times
-
Possible Cause:
-
Inadequate column equilibration between injections.
-
Changes in mobile phase composition over time.
-
Column degradation.
-
-
Solutions:
-
Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
-
Prepare fresh mobile phases daily and keep them well-sealed to prevent evaporation.
-
Use a guard column to protect the analytical column from contaminants and extend its lifetime.
-
If retention time shifts persist, consider replacing the analytical column.
-
Problem 3: High Background Noise or "Noisy" Baseline
-
Possible Cause:
-
Contamination of the LC-MS system.
-
Incomplete removal of matrix components.
-
Use of non-volatile salts in the mobile phase.
-
-
Solutions:
-
Routinely clean the ion source.
-
Flush the LC system with a strong solvent to remove any accumulated contaminants.
-
Ensure your sample preparation method is effectively removing matrix components.
-
Use volatile mobile phase additives like formic acid or ammonium formate, which are compatible with mass spectrometry.
-
Frequently Asked Questions (FAQs)
Q1: How can I assess the extent of matrix effects in my this compound assay?
A1: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q2: Is protein precipitation sufficient for cleaning up plasma samples for this compound analysis?
A2: While protein precipitation is a quick and easy method, it may not be sufficient to remove all interfering matrix components, especially phospholipids, which are a major source of ion suppression. For highly sensitive and accurate quantification, a more rigorous sample preparation technique like SPE is often recommended. However, for screening purposes or when using a stable isotope-labeled internal standard, protein precipitation can be an acceptable approach.
Q3: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for this compound?
A3: A SIL-IS for this compound (e.g., this compound-d4) has the same chemical and physical properties as the unlabeled analyte. This means it will behave identically during sample preparation, chromatography, and ionization.[1] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, any signal suppression or enhancement affecting the analyte will also affect the internal standard to the same degree. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q4: Can I use a structural analog as an internal standard if a SIL-IS for this compound is not available?
A4: While a structural analog can be used, it is not as effective as a SIL-IS. A structural analog may have different chromatographic retention and ionization efficiency compared to this compound, and therefore may not experience the same degree of matrix effect. If a SIL-IS is unavailable, it is crucial to thoroughly validate the use of a structural analog and demonstrate that it can adequately correct for matrix effects.
Q5: How does the choice of biological matrix (e.g., plasma vs. dried blood spots) affect the strategy for minimizing matrix effects?
A5: Different biological matrices have distinct compositions, leading to different matrix effects. Dried blood spots (DBS), for example, introduce the filter paper as an additional matrix component. While DBS offers advantages in terms of sample collection and storage, it is essential to validate the extraction procedure and assess matrix effects specifically for this sample type. The fundamental principles of minimizing matrix effects, such as thorough sample cleanup and the use of a SIL-IS, remain the same regardless of the matrix.
Experimental Protocols
While a universally standardized protocol for this compound quantification does not exist, the following provides a detailed methodology for a common approach using protein precipitation, which can be adapted and validated for specific laboratory requirements.
Protocol: this compound Quantification in Human Plasma using Protein Precipitation and LC-MS/MS
-
Materials and Reagents:
-
This compound reference standard
-
This compound-d4 (stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
-
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 50 µL of internal standard working solution (containing this compound-d4). b. Vortex briefly to mix. c. Add 150 µL of ice-cold acetonitrile. d. Vortex vigorously for 1 minute to precipitate proteins. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube or 96-well plate. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). i. Vortex to ensure complete dissolution. j. Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates. k. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Example):
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 3 min, hold for 1 min, then return to 95% B and equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: [Precursor ion > Product ion]
-
This compound-d4: [Precursor ion > Product ion] (Note: Specific MRM transitions should be optimized in the laboratory)
-
-
Quantitative Data Summary
The effectiveness of different sample preparation techniques in minimizing matrix effects for this compound can be compared by evaluating the matrix factor (MF) and the recovery. The following table provides a representative comparison based on common findings for similar polar analytes in plasma.
| Sample Preparation Technique | Matrix Factor (MF) | Recovery (%) | Relative Standard Deviation (RSD) of MF (%) |
| Protein Precipitation (Acetonitrile) | 0.75 - 0.95 (Ion Suppression) | 85 - 105 | < 15 |
| Solid-Phase Extraction (Mixed-Mode) | 0.90 - 1.10 (Minimal Effect) | 90 - 110 | < 10 |
| Liquid-Liquid Extraction | Highly variable, often poor recovery for polar analytes | < 50 | > 20 |
Note: These are generalized values and will vary depending on the specific protocol and laboratory conditions. It is crucial to perform a thorough method validation to determine the actual performance for this compound analysis.
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of this compound in plasma.
Caption: A logical approach to troubleshooting common issues in this compound quantification.
References
Strategies to overcome limitations of boronic acid sensors for Fructosylvaline detection.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acid-based sensors for the detection of Fructosylvaline (FV). This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using boronic acid sensors for this compound (FV) detection?
The main challenges in using boronic acid sensors for FV detection stem from three core issues:
-
Low Selectivity: Boronic acids bind to any molecule with cis-1,2 or -1,3 diol groups. This leads to significant interference from other saccharides, especially glucose, which is often present in biological samples at concentrations thousands of times higher than FV.[1][2]
-
pH Dependency: The binding interaction between boronic acid and diols is highly dependent on pH. The boronic acid must be in a tetrahedral, sp³ hybridized state to form a stable cyclic ester with the diol, an equilibrium that is favored in alkaline conditions (pH > pKa of the boronic acid).[3][4][5] However, physiological samples are typically at a neutral pH (~7.4), where binding is less efficient.
-
Low Sensitivity: The limited number of sugar units on the target analyte (like FV) can result in a weak signal, making it difficult to achieve the low detection limits required for clinical relevance.
Q2: How does pH affect the binding of this compound to my boronic acid sensor?
The pH of the solution is a critical parameter. Boronic acid exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. Only the tetrahedral form can effectively bind to diols like those on FV.
-
At Low pH (Acidic): The equilibrium favors the neutral trigonal form, which does not readily bind to diols. This results in a very weak or non-existent sensor signal.
-
At High pH (Alkaline): The equilibrium shifts towards the tetrahedral boronate form, facilitating strong binding with FV and producing a maximal sensor response.
-
At Physiological pH (~7.4): The binding efficiency is often suboptimal because a significant portion of the boronic acid is in the non-binding trigonal state. For most standard phenylboronic acids (pKa ~9), this is a major limitation.
Therefore, optimizing the assay pH is crucial, often requiring a buffer system that balances sensor performance with sample integrity.
Q3: My sensor is showing a strong response to glucose, masking the this compound signal. How can I improve selectivity?
Interference from glucose is the most common challenge. Here are several strategies to enhance selectivity for FV:
-
Molecular Design of the Boronic Acid:
-
Diboronic Acids: Utilize sensors with two boronic acid groups positioned at a specific distance. This "two-point" binding can be designed to match the geometry of the diols on FV more precisely than those on glucose, significantly improving selectivity.
-
Electron-Withdrawing Groups: Modify the phenyl ring of the boronic acid with electron-withdrawing groups (e.g., nitro, cyano, or fluoro groups). This lowers the pKa of the boronic acid, allowing it to bind more efficiently to diols at or near physiological pH, which can sometimes favor FV binding kinetics.
-
-
Competitive Displacement Assays:
-
Use a "knock-out" approach. Add a simple phenylboronic acid (PBA) to your sample, which has a very high affinity for fructose (and by extension, the fructosyl moiety of FV). Then, use a sensor specifically designed to be more selective for glucose. By pre-complexing the fructose-like molecules, the interference is reduced.
-
-
Cooperative Binding Systems:
-
Design a sensor that incorporates a secondary recognition site for the valine part of FV. For example, a recent study developed a Zn(II)-terpyridine complex bearing a boronic acid. This system uses a cooperative two-point recognition: the boronic acid binds the fructosyl diol, while the Zn(II) center coordinates with the carboxylate group of the valine, leading to exceptionally high affinity and selectivity for FV.
-
Troubleshooting Guide
Issue 1: Low or No Sensor Signal
You've prepared your sample and applied it to the sensor, but the signal is much weaker than expected or absent altogether.
| Possible Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Verify the pH of your buffer and sample. Run a pH titration experiment (e.g., from pH 6.0 to 10.0) to find the optimal pH for your specific sensor. | The boronic acid-diol interaction is highly pH-dependent. The sensor may require a more alkaline environment than your current assay conditions to function effectively. |
| Low Analyte Concentration | Concentrate your sample if possible. Ensure your sensor's limit of detection (LOD) is appropriate for the expected FV concentration. | The FV concentration may be below the sensor's detection limit. |
| Sensor Degradation | Use a fresh batch of sensor material. If using copper-based signal amplification (e.g., in some electrochemical sensors), be aware that copper can mediate boronic acid degradation. | Boronic acids can be susceptible to degradation over time or due to interaction with other reagents, reducing their binding capacity. |
| Incorrect Sensor Design | For fluorescent sensors, ensure the signaling mechanism (e.g., PET, FRET, ICT) is functioning. Quenching or enhancement may not occur if the molecular geometry is incorrect. | The chosen fluorophore and its linkage to the boronic acid moiety might not be suitable for producing a detectable signal change upon FV binding. |
Issue 2: Poor Reproducibility and Unstable Signal
Your sensor provides a signal, but the readings are inconsistent between replicates or drift over time.
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Equilibration Time | Measure the sensor response at several time points after sample addition to determine when the signal stabilizes. Ensure all measurements are taken after this equilibration period. | The binding kinetics between the boronic acid and FV may be slow. Premature readings will not reflect the true equilibrium state. |
| Temperature Fluctuations | Perform experiments in a temperature-controlled environment. | Binding affinities are temperature-dependent. Fluctuations in ambient temperature can cause signal drift. |
| Matrix Effects | Perform a standard addition experiment by spiking a known concentration of FV into your sample matrix to see if the signal recovery is consistent. Consider sample cleanup steps like dialysis or solid-phase extraction. | Components in complex biological samples (e.g., proteins, salts) can non-specifically interact with the sensor surface or alter the binding equilibrium. |
| Leaching of Sensor Components | If the sensor is immobilized on a surface, verify the stability of the immobilization chemistry. Perform wash steps and check for signal loss. | Poorly immobilized sensor molecules can leach from the surface, leading to a decreasing signal over time. |
Data Summary: Strategies to Enhance Sensor Performance
The following table summarizes key performance metrics from different strategies aimed at overcoming the limitations of simple boronic acid sensors.
| Strategy | Key Feature | Target Analyte | Binding Constant (K) | Key Advantage | Reference |
| Monoboronic Acid | Standard Phenylboronic Acid (PBA) | D-Fructose | 4365 M⁻¹ | Simple, high affinity for fructose. | |
| Standard Phenylboronic Acid (PBA) | D-Glucose | 110 M⁻¹ | Simple, but low affinity for glucose. | ||
| Diboronic Acid Sensor | Anthracene-based diboronic acid | D-Glucose | 3980 M⁻¹ | High selectivity for glucose over fructose by creating a specific binding pocket. | |
| Anthracene-based diboronic acid | D-Fructose | 316 M⁻¹ | Lower affinity for fructose compared to its glucose binding. | ||
| Cooperative Two-Point Recognition | Zn(II)-terpyridine complex with meta-boronic acid | This compound (FV) | 1.43 x 10⁵ M⁻¹ | Exceptionally high affinity and selectivity for FV by binding both the diol and amino acid moieties. |
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines a typical workflow for detecting this compound using a fluorescent boronic acid sensor.
Caption: General workflow for this compound detection.
Troubleshooting Logic: Low Sensor Signal
Use this flowchart to diagnose the root cause of a weak or absent signal in your experiment.
Caption: Troubleshooting flowchart for low sensor signal.
Mechanism: Cooperative Two-Point Recognition
This diagram illustrates an advanced strategy to achieve high selectivity for this compound (FV) by engaging two distinct parts of the molecule simultaneously.
Caption: Cooperative two-point binding mechanism for FV.
References
- 1. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 2. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Addressing and minimizing cross-reactivity in Fructosylvaline immunoassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and minimize cross-reactivity in Fructosylvaline (FV) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound (FV) is a stable glycation product formed through a non-enzymatic reaction between glucose and the N-terminal valine residue of the hemoglobin beta-chain.[1][2][3] The amount of FV is directly proportional to the average blood glucose concentration over the preceding weeks, making it a critical biomarker for the long-term monitoring of glycemic control in diabetes management. Accurate measurement of FV is essential for both clinical diagnostics and research in diabetes and its complications.
Q2: What are the common causes of cross-reactivity in this compound immunoassays?
Cross-reactivity in FV immunoassays can arise from several sources:
-
Structurally Similar Molecules: Antibodies may bind to other glycated amino acids, such as Fructosyl-lysine, which is also formed through protein glycation.
-
Hemoglobin Variants: Genetic variants of hemoglobin with alterations near the N-terminal of the beta-chain may interfere with antibody binding.[4][5]
-
Matrix Effects: Components in biological samples like plasma or serum, such as lipids, proteins, and other metabolites, can non-specifically interfere with the antibody-antigen interaction.
Q3: How can I minimize matrix effects in my this compound immunoassay?
Matrix effects can be mitigated through several strategies:
-
Sample Dilution: Diluting samples can reduce the concentration of interfering substances. It's crucial to ensure the FV concentration remains within the assay's detection range after dilution.
-
Use of Appropriate Buffers: Employing assay diluents that mimic the sample matrix can help to equalize the matrix effects across samples and standards.
-
Sample Preparation: Pre-treating samples, for instance by centrifugation to remove particulate matter, can reduce interference.
Troubleshooting Guide
Issue 1: High Background Signal
A high background signal can mask the specific signal from FV, leading to inaccurate results and reduced assay sensitivity.
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of residual liquid between steps. |
| Non-specific Antibody Binding | Optimize the concentration of the blocking buffer (e.g., BSA or casein) and increase the blocking incubation time. |
| Cross-Reactivity of Detection Antibody | Run a control with only the detection antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Ensure proper storage of all reagents to prevent degradation. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Troubleshooting Step |
| Inactive or Insufficient Antibody | Verify the antibody concentration and ensure it has been stored correctly. Perform a titration to determine the optimal antibody concentration. |
| Degraded this compound Standard | Prepare fresh standards and ensure proper storage to prevent degradation. |
| Incorrect Assay Procedure | Double-check all incubation times, temperatures, and the order of reagent addition as specified in the protocol. |
| Improper Plate Coating (for custom assays) | Ensure the use of high-binding ELISA plates and optimize the coating conditions (concentration, buffer, time, and temperature). |
Issue 3: Poor Precision (High Coefficient of Variation - CV)
High variability between replicate wells can compromise the reliability of the results.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques. Use a new pipette tip for each sample and reagent. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Edge Effects | Avoid using the outer wells of the plate for critical samples and standards, as they are more prone to temperature fluctuations. |
| Bubbles in Wells | Inspect wells for bubbles before reading the plate and carefully remove any that are present. |
Data on Antibody Specificity
While specific quantitative cross-reactivity data for a commercially available this compound monoclonal antibody was not found during the literature search, the table below provides an expected qualitative cross-reactivity profile based on the principles of immunoassay specificity. Researchers should always validate the specificity of their antibodies through rigorous in-house testing.
| Potential Cross-Reactant | Expected Cross-Reactivity | Rationale |
| Fructosyl-lysine | Low to Moderate | Structurally similar glycated amino acid. The degree of cross-reactivity will depend on the specific epitope recognized by the antibody. |
| Other Glycated Amino Acids | Low | Structural differences are generally sufficient to prevent significant binding. |
| Glucose | Very Low | The antibody should be specific to the fructosyl-amino acid structure, not the free sugar. |
| Non-glycated Hemoglobin | Very Low | The antibody's epitope is the glycated N-terminal valine. |
| Hemoglobin Variants (near N-terminus) | Variable | Variants with amino acid substitutions within or near the antibody's binding site can significantly impact binding. |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the specificity of a this compound antibody by measuring its binding to FV in the presence of potential cross-reactants.
-
Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., FV-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the this compound standard and each potential cross-reactant. In separate tubes, mix a fixed concentration of the anti-Fructosylvaline antibody with each dilution of the standard or cross-reactant. Incubate for 1-2 hours at room temperature.
-
Incubation: Add the antibody/analyte mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of FV at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Surface Plasmon Resonance (SPR) for Cross-Reactivity Assessment
SPR provides real-time, label-free analysis of binding kinetics and affinity, making it a powerful tool for assessing antibody specificity.
-
Chip Preparation: Immobilize the anti-Fructosylvaline antibody onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of this compound and each potential cross-reactant over the sensor surface.
-
Data Collection: Monitor the association and dissociation rates in real-time to determine the binding kinetics (kon and koff) and affinity (KD).
-
Regeneration: Regenerate the sensor surface between each analyte injection using a suitable regeneration solution to remove the bound analyte.
-
Analysis: Compare the binding responses and affinity constants of the potential cross-reactants to that of this compound. A significantly weaker binding affinity for other molecules indicates high specificity of the antibody for FV.
Visualizations
References
- 1. This compound | 10003-64-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. captodayonline.com [captodayonline.com]
- 5. A Review of Variant Hemoglobins Interfering with Hemoglobin A1c Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic method development for separating Fructosylvaline from isobaric interferences.
Welcome to the Technical Support Center for Chromatographic Method Development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of Fructosylvaline (FV) from isobaric interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
This compound (FV) is a glycated amino acid formed through a non-enzymatic reaction between glucose and the N-terminal valine of the hemoglobin beta-chain. It serves as a crucial biomarker for monitoring long-term glycemic control in diabetic patients, as it is a key component of Hemoglobin A1c (HbA1c). Accurate quantification of FV is essential for clinical diagnosis and diabetes management. However, its separation can be challenging due to the presence of structurally similar compounds with the same mass (isobaric interferences).
Q2: What are the common isobaric interferences in this compound analysis?
The most significant isobaric interferences arise from hemoglobin variants, which are genetic variations in the hemoglobin protein.[1][2][3] Common variants like HbS, HbC, and HbE involve amino acid substitutions in the beta-chain. When these variant hemoglobins are glycated, they can produce N-terminal glycated peptides that have the same or very similar mass to the FV-containing peptide from normal hemoglobin (HbA), leading to analytical interference.[1][2]
Q3: Which chromatographic techniques are best suited for this compound separation?
Both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for FV analysis. However, due to the polar nature of FV, HILIC often provides better retention and separation from other polar compounds. RP-HPLC is a widely used technique but may require specific conditions to achieve adequate retention for polar analytes like FV.
Q4: Can I use a standard C18 column for this compound analysis?
Yes, a C18 column can be used for FV analysis, often with a highly aqueous mobile phase. However, retaining highly polar molecules like FV on a nonpolar C18 stationary phase can be challenging, potentially leading to poor peak shape and co-elution with other polar interferences. For more robust retention and better separation of polar compounds, a HILIC column is often a better choice.
Q5: What are the advantages of using HILIC for this compound separation?
HILIC is specifically designed for the separation of polar and hydrophilic analytes. Key advantages include:
-
Enhanced Retention: HILIC columns have polar stationary phases that strongly retain polar compounds like FV, which are poorly retained in reversed-phase systems.
-
Improved Peak Shape: For highly polar analytes, HILIC can provide better peak symmetry compared to reversed-phase chromatography.
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RP-HPLC, which can be advantageous for resolving complex mixtures.
-
MS Compatibility: The high organic content of the mobile phase in HILIC can enhance electrospray ionization (ESI) efficiency in mass spectrometry, leading to improved sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase conditions. For HILIC, this means a high percentage of organic solvent. |
| Column Overload: Injecting too much sample can lead to peak tailing. | Reduce the sample concentration or injection volume. | |
| Secondary Interactions: Silanol groups on silica-based columns can cause tailing of basic compounds. | Use an end-capped column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. For HILIC, using a column with a bonded phase like amide or zwitterionic can minimize these interactions. | |
| Inconsistent Retention Times | Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions can cause retention time shifts, especially in HILIC. | Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before each injection. |
| Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, can lead to variability. | Prepare fresh mobile phase daily and ensure accurate measurements of all components. Buffer concentration and pH are critical in HILIC. | |
| Temperature Fluctuations: Changes in column temperature can affect retention times. | Use a column oven to maintain a constant temperature. | |
| Co-elution with Isobaric Interferences | Inadequate Chromatographic Resolution: The chosen column and mobile phase may not be sufficient to separate FV from isobaric interferences like glycated hemoglobin variants. | Method Optimization: Adjust the mobile phase composition (e.g., gradient slope, pH, buffer concentration). Switch Selectivity: If using RP-HPLC, consider switching to a HILIC column for a different separation mechanism. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between FV and isobaric interferences based on their exact mass. |
| Low Signal Intensity/Poor Sensitivity | Ion Suppression: Co-eluting matrix components can suppress the ionization of FV in the mass spectrometer. | Improve chromatographic separation to remove interfering compounds. Optimize the sample preparation to remove matrix components. |
| Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for FV detection. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature) and MS acquisition parameters (e.g., collision energy for MS/MS). | |
| Mobile Phase Composition: The mobile phase additives may be causing ion suppression. | Avoid non-volatile buffers if using mass spectrometry. Ammonium formate or ammonium acetate are good choices for HILIC-MS. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS Method for this compound
This protocol is a starting point for the analysis of this compound using a C18 column.
-
Column: C18, 3 µm particle size, 100 x 2.0 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-15 min: 95% B
-
15.1-18 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode. Monitor the appropriate m/z for the protonated this compound.
Protocol 2: HILIC-MS Method for this compound
This protocol is recommended for improved retention and separation of this compound from polar interferences.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 3.5 µm particle size, 150 x 2.1 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95-70% B
-
15-18 min: 70-50% B
-
18-20 min: 50% B
-
20.1-25 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Detection: ESI in positive ion mode.
Quantitative Data Summary
The following table provides a comparative overview of expected performance characteristics between RP-HPLC and HILIC for the analysis of polar compounds like this compound. Actual values will depend on the specific experimental conditions.
| Parameter | Reversed-Phase HPLC (C18) | HILIC |
| Retention of Polar Analytes | Low to moderate | High |
| Typical Mobile Phase Start | High Aqueous (>95%) | High Organic (>80%) |
| Elution Order | Polar compounds elute first | Non-polar compounds elute first |
| Peak Shape for Polar Analytes | Can be poor (fronting) without specific column chemistry | Generally good |
| MS Sensitivity (ESI) | Good | Often enhanced due to high organic mobile phase |
| Column Equilibration Time | Relatively short | Longer, critical for reproducibility |
Visualizing the Workflow and Logic
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from a biological sample.
Caption: General experimental workflow for this compound analysis.
Troubleshooting Logic for Co-elution
This diagram provides a logical decision-making process for addressing co-elution issues with isobaric interferences.
Caption: Troubleshooting decision tree for co-elution issues.
References
Validation & Comparative
Fructosylvaline vs. Glycated Hemoglobin (HbA1c): A Comparative Guide for Monitoring Long-Term Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fructosylvaline and Glycated Hemoglobin (HbA1c) as biomarkers for monitoring long-term glycemic control. It delves into the analytical methodologies, performance characteristics, and underlying biochemical principles of each marker, supported by experimental data to aid in the selection of the most appropriate tool for research and clinical applications.
Introduction
Effective management of diabetes mellitus and the development of novel therapeutic interventions rely on accurate and reliable monitoring of long-term glycemic control. For decades, Glycated Hemoglobin (HbA1c) has been the gold standard for this purpose, reflecting average blood glucose levels over a period of two to three months. However, the emergence of alternative biomarkers, such as this compound, warrants a detailed comparison to understand their respective advantages and limitations. This compound is the specific Amadori product formed from the non-enzymatic glycation of the N-terminal valine of the hemoglobin beta-chain, representing the initial and most abundant glycation product that contributes to the total HbA1c value. Its direct measurement offers a different analytical approach to assessing glycemic status.
Biochemical Formation Pathways
Both this compound and HbA1c are products of non-enzymatic glycation, a process where a sugar molecule, such as glucose, bonds to a protein or lipid without the involvement of an enzyme.
Formation of this compound and HbA1c
The formation of HbA1c is a two-step process. Initially, a reversible Schiff base is formed between glucose and the N-terminal valine of the hemoglobin beta-chain. This unstable intermediate then undergoes an irreversible Amadori rearrangement to form a stable ketoamine, which is this compound. HbA1c is the broader term that includes this initial glycation product and subsequent advanced glycation end-products.
Analytical Methodologies and Performance
The measurement of this compound and HbA1c employs distinct analytical techniques, each with its own set of performance characteristics.
This compound Measurement
The primary method for quantifying this compound is through enzymatic assays, often coupled with highly specific detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for research applications.[1]
Table 1: Performance Characteristics of this compound Enzymatic Assay
| Parameter | Performance | Reference |
| Principle | Proteolytic digestion of HbA1c to release this compound, followed by oxidation with Fructosyl Amino Acid Oxidase (FAOD). The resulting hydrogen peroxide is measured. | [2] |
| Precision (CV%) | Intra-assay: < 3.0%, Inter-assay: < 4.0% | [3] |
| Linearity | Typically linear across the clinically relevant range. | [4] |
| Interferences | Minimal interference from hemoglobin variants as the specific N-terminal valine is cleaved. | [2] |
HbA1c Measurement
Several well-established methods are used for HbA1c measurement in clinical and research settings, including ion-exchange high-performance liquid chromatography (HPLC), boronate affinity chromatography, immunoassay, and capillary electrophoresis.
Table 2: Comparative Performance of Common HbA1c Assay Methods
| Method | Principle | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Key Interferences |
| Ion-Exchange HPLC | Separation based on charge differences between glycated and non-glycated hemoglobin. | < 1.0 | < 2.0 | Hemoglobin variants (e.g., HbS, HbC) can co-elute, leading to inaccurate results. |
| Boronate Affinity Chromatography | Separation based on the affinity of the cis-diol groups of glycated hemoglobin for boronic acid. | < 2.0 | < 3.0 | Generally less affected by common hemoglobin variants. |
| Immunoassay | Utilizes antibodies specific to the glycated N-terminal of the hemoglobin beta-chain. | 1.0 - 3.0 | 2.0 - 4.0 | Some hemoglobin variants near the N-terminus can interfere with antibody binding. |
| Capillary Electrophoresis | Separation in a silica capillary based on electrophoretic mobility in a buffer. | < 1.5 | < 2.5 | Good resolution and can often detect hemoglobin variants. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of these glycemic markers.
Enzymatic Assay for this compound
This method involves the enzymatic cleavage of this compound from the hemoglobin molecule followed by its specific measurement.
Experimental Workflow for this compound Measurement
Protocol:
-
Sample Preparation: Whole blood is collected in EDTA tubes. Erythrocytes are lysed to release hemoglobin.
-
Proteolytic Digestion: A specific protease is added to the hemolysate to cleave the N-terminal this compound from the hemoglobin beta-chain.
-
Enzymatic Reaction: The sample is incubated with Fructosyl Amino Acid Oxidase (FAOD), which specifically oxidizes this compound.
-
Detection: The hydrogen peroxide produced in the enzymatic reaction is quantified using a chromogenic substrate and peroxidase, or by an electrochemical sensor. The signal is proportional to the this compound concentration.
Ion-Exchange HPLC for HbA1c
This is considered a reference method for HbA1c measurement.
Experimental Workflow for HbA1c Measurement by Ion-Exchange HPLC
Protocol:
-
Sample Preparation: A whole blood sample is hemolyzed and diluted with a specific buffer.
-
Injection: The prepared sample is automatically injected into the HPLC system.
-
Chromatographic Separation: The sample is passed through a cation-exchange column. A buffer gradient is used to elute the different hemoglobin fractions based on their charge. Glycated hemoglobin (HbA1c) has a slightly different charge than non-glycated hemoglobin and elutes at a different time.
-
Detection and Quantification: The eluting hemoglobin fractions are detected by a spectrophotometer at 415 nm. The area under the HbA1c peak is integrated and expressed as a percentage of the total hemoglobin.
Comparison Summary
| Feature | This compound | Glycated Hemoglobin (HbA1c) |
| Analyte | Specific N-terminal glycated valine of the hemoglobin beta-chain. | Total glycated hemoglobin, of which this compound is the major component. |
| Measurement Principle | Primarily enzymatic assays. | Ion-exchange HPLC, boronate affinity chromatography, immunoassay, capillary electrophoresis. |
| Specificity | High, as it measures a specific molecular entity. | Method-dependent; can be affected by other glycated hemoglobin species. |
| Interference from Hemoglobin Variants | Generally low, as the assay targets the cleaved this compound. | Varies by method; ion-exchange HPLC and some immunoassays are susceptible to interference. Boronate affinity and capillary electrophoresis are generally more robust. |
| Standardization | Less established than HbA1c. | Well-standardized through programs like the National Glycohemoglobin Standardization Program (NGSP). |
| Clinical Interpretation | Directly reflects the primary glycation event. | Reflects average glycemia over 2-3 months; extensive clinical data on its correlation with diabetes complications. |
Conclusion
Both this compound and HbA1c are valuable biomarkers for assessing long-term glycemic control. The choice between them depends on the specific application.
This compound measurement, primarily through enzymatic assays, offers high specificity and is less prone to interferences from common hemoglobin variants. This makes it a potentially more accurate marker in populations with a high prevalence of hemoglobinopathies. However, its standardization and the body of clinical outcome data are less extensive than for HbA1c.
HbA1c , measured by a variety of well-established and standardized methods, remains the cornerstone of clinical diabetes management. Its interpretation is supported by a wealth of data linking its levels to the risk of diabetic complications. However, practitioners must be aware of the potential for interference from hemoglobin variants and other factors depending on the analytical method used.
For researchers and drug development professionals, the direct measurement of this compound can provide a more specific assessment of the initial glycation process, which may be advantageous in certain research contexts. In contrast, HbA1c provides a result that is directly translatable to current clinical practice and guidelines. The selection of the appropriate biomarker should, therefore, be guided by the specific research question, the characteristics of the study population, and the analytical resources available.
References
A comparative analysis of Fructosylvaline and fructosamine as short-term diabetes biomarkers.
Introduction
Effective management of diabetes mellitus hinges on the accurate monitoring of glycemic control. While glycated hemoglobin (HbA1c) is the gold standard for long-term glucose monitoring, there is a clinical need for reliable short-term biomarkers to assess recent glycemic changes, particularly when adjusting therapy or in situations where HbA1c may be inaccurate. This guide provides a comparative analysis of two such biomarkers: fructosamine and fructosylvaline. Fructosamine represents a class of glycated serum proteins and reflects glycemic control over a 2-3 week period.[1][2][3][4] this compound, a specific Amadori product, is most notably a key component of HbA1c, but its measurement can also be approached through methods analyzing glycated amino acids. This document delves into their biochemical formation, analytical methodologies, clinical utility, and comparative performance, supported by experimental data to guide researchers, scientists, and drug development professionals.
Biochemical Formation of Fructosamine and this compound
Both fructosamine and this compound are formed through a non-enzymatic glycation process known as the Maillard reaction.[2] This reaction begins with the condensation of a sugar, typically glucose, with a free amino group of a protein or amino acid to form a labile Schiff base. This intermediate compound then undergoes an irreversible rearrangement, known as the Amadori rearrangement, to form a stable ketoamine, referred to as a fructosamine or an Amadori product.
Fructosamine in a clinical context refers to all glycated serum proteins, with glycated albumin being the most abundant due to albumin's high concentration and relatively long half-life in circulation. This compound, on the other hand, is the specific Amadori product resulting from the glycation of the amino acid valine. Its most significant biological presence is as the N-terminal glycated valine of the hemoglobin β-chain, which is a primary component of HbA1c.
Comparative Analysis
| Feature | Fructosamine | This compound |
| Analyte | Total glycated serum proteins, primarily glycated albumin. | Glycated N-terminal valine of the hemoglobin β-chain (as part of HbA1c) or free glycated valine. |
| Timeframe of Glycemic Control | Reflects average glucose over the preceding 2-3 weeks, based on the half-life of albumin. | As part of HbA1c, reflects average glucose over 8-12 weeks, based on the lifespan of red blood cells. |
| Primary Clinical Utility | Short-term glycemic monitoring; useful when HbA1c is unreliable (e.g., hemoglobinopathies, pregnancy, recent medication changes). | A key component in the standard measurement of long-term glycemic control (HbA1c). |
| Advantages | Faster and less expensive than HbA1c; reflects recent glycemic changes more quickly. | Well-established as part of the gold standard for long-term diabetes management. |
| Limitations | Affected by conditions altering serum protein/albumin levels (e.g., liver disease, nephrotic syndrome); assays lack standardization. | As part of HbA1c, it is a long-term marker and does not capture recent, short-term glycemic fluctuations. |
| Correlation with HbA1c | Good correlation, with reported coefficients (r) ranging from 0.55 to 0.924 in various studies. | As a component of HbA1c, its correlation is inherent to the definition of the marker. |
| Reference Range (Non-Diabetic) | Typically 200 to 285 µmol/L. | Not typically measured as a standalone serum marker with an established reference range. |
Experimental Protocols
Measurement of Fructosamine
The most common method for measuring fructosamine is the nitroblue tetrazolium (NBT) reduction assay.
Principle: Under alkaline conditions, the ketoamine group of fructosamine rearranges to an eneaminol form. This form is a reducing agent that converts the NBT dye into formazan, a colored product. The rate of formazan formation is directly proportional to the fructosamine concentration and is measured spectrophotometrically.
Typical Protocol:
-
Sample Preparation: Serum or plasma is used as the sample.
-
Reagent: A solution containing nitroblue tetrazolium in an alkaline buffer is prepared.
-
Reaction: The sample is mixed with the NBT reagent. A pre-incubation period of about 10 minutes is often included to minimize interference from other fast-reacting reducing substances.
-
Measurement: The change in absorbance is measured kinetically at a specific wavelength (e.g., 530 nm) over a set period (e.g., 5-10 minutes).
-
Quantification: The fructosamine concentration is determined by comparing the rate of absorbance change to that of a known standard.
Measurement of this compound
The measurement of this compound is typically an integral part of enzymatic assays for HbA1c. These methods rely on the specific enzymatic oxidation of fructosyl amino acids after proteolytic digestion of hemoglobin.
Principle: The blood sample is lysed to release hemoglobin, which is then digested by a specific protease to liberate fructosyl-amino acids, including this compound (often as a dipeptide, Fructosyl-Val-His). A specific enzyme, Fructosyl Amino Acid Oxidase (FAOD), then catalyzes the oxidation of the liberated fructosyl-amino acid, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a subsequent colorimetric reaction involving a peroxidase and a chromogen.
Typical Protocol:
-
Sample Preparation: A whole blood sample is collected. Red blood cells are lysed to release hemoglobin.
-
Proteolysis: A specific protease is added to the hemolysate to digest the hemoglobin and release N-terminal this compound, often as a dipeptide.
-
Oxidation: Fructosyl Amino Acid Oxidase (FAOD) is introduced, which specifically oxidizes the fructosyl-amino acid. This reaction produces glucosone, an amino acid, and hydrogen peroxide.
-
Colorimetric Detection: The generated hydrogen peroxide is measured. This is typically achieved by adding a peroxidase enzyme and a chromogenic substrate. The peroxidase catalyzes the reaction between H₂O₂ and the substrate, producing a colored product.
-
Measurement: The absorbance of the colored product is measured spectrophotometrically. The intensity of the color is proportional to the amount of this compound, and thus to the HbA1c concentration.
Conclusion
Fructosamine and this compound (as a component of HbA1c) provide insights into different timeframes of glycemic history. Fructosamine serves as a valuable short-term (2-3 weeks) biomarker, offering a cost-effective and rapid assessment of recent glycemic control, which is particularly advantageous in scenarios where HbA1c is less reliable or when timely feedback on therapeutic adjustments is needed. However, its utility is constrained by a lack of assay standardization and its susceptibility to variations in serum protein concentrations.
Conversely, this compound is integral to the measurement of HbA1c, the established gold standard for long-term (2-3 months) glycemic monitoring. While the enzymatic methods targeting this compound are highly specific, they reflect a longer glycemic history and are not suited for assessing recent changes.
References
Cross-Validation of Analytical Methods for Accurate Fructosylvaline Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the accurate measurement of Fructosylvaline (FV), a key biomarker for long-term glycemic control. This compound is the Amadori product formed by the non-enzymatic glycation of the N-terminal valine residue of the hemoglobin β-chain. Its quantification is crucial for monitoring diabetes and for various applications in drug development. This document outlines the experimental protocols for four commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Enzymatic Assays, and Immunoassays. Furthermore, it presents a comparative summary of their performance characteristics to aid researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound measurement depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters for each of the discussed methods.
| Analytical Method | Principle | Accuracy (%) | Precision (CV%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Throughput |
| HPLC-UV | Separation based on polarity and quantification by UV absorbance after derivatization. | 93.3-109.4 (for general amino acids)[1][2] | < 5[1][2] | 0.004-1.258 µg/cm³ (for general amino acids)[1] | 0.011-5.272 µg/cm³ (for general amino acids) | > 0.999 | Medium |
| LC-MS/MS | Separation by liquid chromatography followed by sensitive and specific detection based on mass-to-charge ratio. | Good correlation with HPLC methods. | < 15 | 1.6 ng/mL (for a comparable analyte) | Data not readily available | > 0.99 | High |
| Enzymatic Assay | Specific enzymatic oxidation of this compound and colorimetric detection of the reaction product. | Good correlation with HPLC methods. | < 5 | 5 µmol/L (for a comparable assay) | 10 µmol/L (for a comparable assay) | > 0.99 | High |
| Immunoassay (ELISA) | Competitive binding of this compound and a labeled conjugate to a specific antibody. | Good correlation with HPLC methods. | < 12 | 2.73 ng/mL (for a comparable analyte) | Data not readily available | Data not readily available | High |
Experimental Protocols
Accurate this compound measurement necessitates a crucial initial step of proteolytic digestion of hemoglobin to liberate the N-terminal this compound.
Sample Preparation: Proteolytic Digestion of Hemoglobin
This is a common prerequisite for HPLC, LC-MS, and enzymatic assays.
-
Objective: To enzymatically cleave the this compound from the hemoglobin β-chain.
-
Procedure:
-
Lyse whole blood samples to release hemoglobin.
-
Incubate the lysed sample with a protease from Bacillus sp. to specifically digest the hemoglobin and release glycated valine.
-
The reaction conditions (enzyme concentration, temperature, and incubation time) should be optimized to ensure complete digestion.
-
Following digestion, the sample is typically deproteinized, often by adding a precipitating agent like acetonitrile or by ultrafiltration, to remove larger protein fragments and the protease.
-
The resulting supernatant or filtrate containing this compound is then used for analysis by the chosen method.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method relies on the separation of this compound from other amino acids and sample components, followed by quantification.
-
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. As this compound itself has a weak UV chromophore, a pre-column derivatization step is often necessary to enhance its detection by a UV-Vis detector.
-
Methodology:
-
Derivatization: The protein-digested sample is derivatized using an agent such as o-phthalaldehyde (OPA) to form a fluorescent or UV-absorbing derivative.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse-AAA, 5 µm, 150 x 4.6 mm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a polar aqueous buffer (e.g., sodium phosphate) as mobile phase A and an organic solvent mixture (e.g., acetonitrile/methanol/water) as mobile phase B.
-
Flow Rate: A typical flow rate is around 1-2 mL/min.
-
-
Detection: The derivatized this compound is detected by a UV detector at a specific wavelength depending on the derivatizing agent used (e.g., 338 nm for OPA derivatives).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of this compound standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.
-
Principle: This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
-
Methodology:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is often used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid) is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate ions of this compound.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.
-
-
Quantification: An internal standard (e.g., a stable isotope-labeled this compound) is added to the samples and calibrators to correct for matrix effects and variations in instrument response. The concentration of this compound is determined from a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Enzymatic Assay
This method utilizes the high specificity of an enzyme for this compound.
-
Principle: The assay is based on the enzymatic oxidation of this compound by Fructosyl Amino Acid Oxidase (FAOD). This reaction produces hydrogen peroxide (H₂O₂), which is then measured colorimetrically in a subsequent reaction catalyzed by peroxidase (POD). The intensity of the color produced is directly proportional to the this compound concentration.
-
Methodology:
-
The protein-digested sample is mixed with a reagent solution containing FAOD, POD, and a chromogenic substrate (e.g., a combination of 4-aminoantipyrine and a phenol or aniline derivative).
-
The reaction mixture is incubated for a specific time at a controlled temperature to allow for the enzymatic reactions to proceed.
-
The absorbance of the resulting colored product is measured using a spectrophotometer at a specific wavelength.
-
The this compound concentration in the sample is determined by comparing its absorbance to a calibration curve generated with this compound standards.
-
Immunoassay (ELISA)
This method is based on the specific binding of an antibody to this compound. A competitive ELISA format is typically used for small molecules like FV.
-
Principle: In a competitive ELISA, this compound in the sample competes with a labeled this compound conjugate for a limited number of binding sites on an anti-Fructosylvaline antibody that is coated on a microplate well. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
-
Methodology:
-
Coating: Microplate wells are coated with an antibody specific to this compound.
-
Competitive Reaction: The sample (containing unknown this compound) and a fixed amount of enzyme-labeled this compound (conjugate) are added to the wells and incubated.
-
Washing: The wells are washed to remove any unbound components.
-
Substrate Addition: A substrate for the enzyme is added, which is converted by the bound enzyme-conjugate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Quantification: The concentration of this compound in the sample is determined by comparing the absorbance to a standard curve. Higher absorbance indicates a lower concentration of this compound in the sample.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental processes and the logical steps involved in selecting an appropriate analytical method, the following diagrams are provided.
Caption: General workflow for the cross-validation of different analytical methods for this compound measurement.
Caption: Decision tree for selecting an appropriate this compound measurement method based on experimental needs.
References
Fructosylvaline vs. Nε-fructosyl-lysine: which is a better marker for advanced glycation?
Introduction
In the landscape of diabetes research and management, understanding the process of protein glycation is paramount. Glycation, the non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, or nucleic acids, leads to the formation of early-stage Amadori products. These products can undergo further complex reactions, including rearrangements, oxidation, and dehydration, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). The accumulation of AGEs is a key factor in the pathogenesis of diabetic complications.
This guide provides a detailed comparison of two primary Amadori products, Fructosylvaline (FV) and Nε-fructosyl-lysine (FL), which serve as crucial biomarkers for assessing glycation. While both are early-stage products, their formation, the proteins they modify, and their clinical utility differ significantly. We will explore their biochemical pathways, clinical relevance, and the experimental methodologies used for their quantification to determine which serves as a better marker for the progression of advanced glycation.
Formation Pathways and Biochemical Significance
This compound and Nε-fructosyl-lysine are both formed through the Maillard reaction.[1] The initial step involves the condensation of a reducing sugar, primarily glucose, with a free amino group to form a reversible Schiff base.[2][3] This unstable intermediate then undergoes the Amadori rearrangement to form a more stable ketoamine structure, which is the Amadori product.[1][2]
This compound (FV) is formed specifically when glucose reacts with the N-terminal valine residue of the β-chains of hemoglobin. This glycated hemoglobin is known as HbA1c and is the gold standard for monitoring long-term glycemic control in diabetic patients. Because hemoglobin is contained within erythrocytes that have an average lifespan of 120 days, the level of HbA1c reflects the average blood glucose concentration over the preceding 2-3 months.
Nε-fructosyl-lysine (FL) is the most common Amadori product, formed when glucose reacts with the ε-amino group of lysine residues on various proteins. It is particularly abundant on albumin, the most prevalent protein in plasma. The measure of total glycated serum proteins is known as the fructosamine assay, which primarily reflects the glycation of albumin. Due to the shorter half-life of albumin (approximately 2-3 weeks), fructosamine levels provide an indication of glycemic control over a more intermediate term compared to HbA1c. FL is a direct precursor to certain AGEs, such as Nε-(carboxymethyl)lysine (CML).
Comparative Analysis: this compound vs. Nε-fructosyl-lysine
While both molecules are markers of early glycation, their utility in predicting the risk and progression of advanced glycation differs based on what they measure.
-
As a Marker for Glycemic Control: this compound, measured as HbA1c, is the superior marker for long-term glycemic control. Its stability, longer measurement window, and the extensive standardization of its assays make it the cornerstone of diabetes management. Nε-fructosyl-lysine, measured as fructosamine, is a valuable alternative when HbA1c is unreliable, such as in cases of anemia, hemoglobinopathies, or other conditions affecting red blood cell lifespan.
-
As a Precursor to AGEs: Nε-fructosyl-lysine is a more direct precursor to specific, well-characterized AGEs like CML. The degradation of FL on proteins is a key pathway for AGE formation. This compound also leads to AGE formation, but its contribution is confined to hemoglobin, whereas FL represents a more systemic burden of early glycation on a wider array of proteins that are implicated in vascular complications.
Quantitative Data Comparison
| Feature | This compound | Nε-fructosyl-lysine |
| Parent Protein | Hemoglobin | Albumin, other plasma and tissue proteins |
| Amino Acid Residue | N-terminal α-amino group of Valine | ε-amino group of Lysine |
| Common Clinical Marker | Hemoglobin A1c (HbA1c) | Fructosamine / Glycated Albumin |
| Timeframe of Glycemia | Long-term (2-3 months) | Intermediate-term (2-3 weeks) |
| Role in Adv. Glycation | Marker of long-term glycemic stress leading to systemic AGE formation. | A major direct precursor to specific AGEs (e.g., CML) on various proteins. |
| Primary Measurement | Enzymatic Assays, HPLC, Immunoassay, Affinity Chromatography. | LC-MS/MS, Furosine method (indirect via HPLC). |
Experimental Protocols
Measurement of this compound (Enzymatic Method for HbA1c)
This method relies on the specific enzymatic oxidation of this compound or a fructosyl-valine-containing peptide after proteolytic digestion of hemoglobin.
Methodology:
-
Sample Preparation: A whole blood sample is collected in an EDTA tube. An aliquot is hemolyzed using a lysis buffer to release hemoglobin from red blood cells.
-
Proteolytic Digestion: The hemoglobin in the hemolysate is digested using a specific protease (e.g., from Bacillus sp.). This digestion cleaves the hemoglobin molecule to release the N-terminal this compound, often as a dipeptide (fructosyl-valyl-histidine).
-
Enzymatic Oxidation: The released fructosyl-amino acid or peptide is incubated with a specific oxidase enzyme, such as Fructosyl Amino Acid Oxidase (FAOD) or Fructosyl Peptide Oxidase (FPOX). The enzyme catalyzes the oxidation of the fructosyl-amino bond, producing hydrogen peroxide (H₂O₂), glucosone, and the unglycated amino acid/peptide.
-
Detection: The amount of H₂O₂ produced, which is directly proportional to the amount of HbA1c in the sample, is quantified. This is typically achieved through a colorimetric reaction by adding a peroxidase (e.g., horseradish peroxidase) and a chromogenic substrate. The resulting color change is measured spectrophotometrically.
-
Quantification: The total hemoglobin concentration is measured separately in the same sample. The result is expressed as a percentage of glycated hemoglobin relative to total hemoglobin (%HbA1c).
Measurement of Nε-fructosyl-lysine (LC-MS/MS Method)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise quantification of specific glycation adducts like FL from biological matrices.
Methodology:
-
Sample Preparation: Plasma or serum proteins are precipitated using a solvent like acetone or acetonitrile. The supernatant is discarded, and the protein pellet is retained.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-Fructosyl-lysine) is added to the protein pellet for accurate quantification.
-
Acid Hydrolysis: The protein pellet is subjected to strong acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) under an inert atmosphere (e.g., nitrogen) to break down the protein into its constituent amino acids, releasing Nε-fructosyl-lysine.
-
Sample Cleanup: The hydrolysate is dried and may be subjected to a solid-phase extraction (SPE) step to remove interfering substances.
-
LC Separation: The cleaned sample is reconstituted and injected into a liquid chromatography system, typically using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, to separate Nε-fructosyl-lysine from other amino acids and components.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native Nε-fructosyl-lysine and its stable isotope-labeled internal standard (Multiple Reaction Monitoring - MRM mode).
-
Quantification: The concentration of Nε-fructosyl-lysine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.
References
A head-to-head comparison of enzymatic and chromatographic methods for Fructosylvaline quantification.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fructosylvaline, a key Amadori product formed from the non-enzymatic glycation of the N-terminal valine of hemoglobin's β-chain, is critical for monitoring long-term glycemic control in diabetes management and for various research applications. Two primary analytical methodologies dominate this field: enzymatic assays and chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. This guide provides an objective, data-driven comparison of these methods to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Performance Metrics
| Performance Metric | Enzymatic Methods | Chromatographic Methods (HPLC-MS/MS) |
| Principle | Specific enzyme (e.g., Fructosyl-amino acid oxidase) catalyzes the oxidation of this compound, producing a quantifiable signal (e.g., colorimetric, fluorescent). | Physical separation of this compound from a complex mixture followed by detection and quantification based on its mass-to-charge ratio. |
| Specificity | High, dependent on enzyme selectivity. Some enzymes may have cross-reactivity with other fructosyl-amino acids.[1] | Very high, based on both chromatographic retention time and specific mass fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Generally in the micromolar range. LOD and LOQ for a β-glucan enzymatic assay were 0.030 and 0.101 mg/mL, respectively.[2] | High, often in the nanomolar to picomolar range. |
| Precision (CV%) | Good, with intra- and inter-day precision typically <10%.[3] One study on an enzymatic HbA1c assay reported a CV below 1.0%.[4] | Excellent, with intra- and inter-day precision often <5%. |
| Accuracy (Bias%) | Good, with high correlation to reference methods.[5] | Excellent, considered a reference or "gold standard" method. |
| Throughput | High, amenable to automation and microplate formats. | Lower, with serial sample processing. |
| Cost per Sample | Generally lower due to less expensive instrumentation and higher throughput. | Higher due to the cost of the HPLC-MS/MS system, columns, and solvents. |
| Sample Preparation | Often requires proteolytic digestion to liberate this compound from hemoglobin. | Typically involves protein precipitation and filtration. |
| Instrumentation | Spectrophotometer or microplate reader. | HPLC or UPLC system coupled to a tandem mass spectrometer. |
Experimental Workflows
The general workflows for quantifying this compound using enzymatic and chromatographic methods differ significantly in their approach to sample processing and analysis.
Detailed Methodologies
Enzymatic Quantification of this compound
This method relies on the high specificity of fructosyl-amino acid oxidase (FAOD) or fructosyl peptide oxidase (FPOX) enzymes.
Principle: The enzymatic assay typically involves a two-step process. First, if this compound is part of a larger protein like hemoglobin, a protease is used to digest the protein and release the this compound. Subsequently, a specific oxidase enzyme is introduced. This enzyme catalyzes the oxidative cleavage of the C-N bond between the sugar and the amino acid, producing glucosone, valine, and hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced, which is directly proportional to the this compound concentration, is then quantified in a coupled reaction, often using horseradish peroxidase (HRP) and a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.
Experimental Protocol:
-
Sample Preparation: Whole blood samples are lysed to release hemoglobin. A specific protease is then added to digest the hemoglobin and liberate N-terminal this compound.
-
Reagent Preparation:
-
Assay Buffer: Typically a phosphate buffer at a pH optimal for the enzyme, for instance, 0.1 M potassium phosphate buffer at pH 8.0.
-
Enzyme Solution: A solution of fructosyl-amino acid oxidase (FAOD) in the assay buffer.
-
Detection Reagent: A mixture containing horseradish peroxidase (HRP) and a chromogenic substrate (e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS) and 4-aminoantipyrine (4-AA)) in the assay buffer.
-
-
Assay Procedure:
-
The digested sample is mixed with the detection reagent in a microplate well or cuvette.
-
The enzymatic reaction is initiated by adding the FAOD solution.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 555 nm) using a spectrophotometer or microplate reader.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of this compound.
Chromatographic Quantification of this compound (UPLC-MS/MS)
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and highly specific method for quantifying small molecules like this compound in complex biological matrices.
Principle: This technique involves three main stages. First, the sample is processed to remove interfering substances, primarily proteins. Then, the prepared sample is injected into a UPLC system where this compound is separated from other components based on its physicochemical properties as it passes through a chromatographic column. Finally, the separated this compound enters a tandem mass spectrometer, where it is ionized, and specific parent-daughter ion transitions are monitored for highly selective and sensitive quantification.
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound).
-
Add a protein precipitating agent, such as methanol or acetonitrile, to the plasma sample.
-
Vortex the mixture and then centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant containing this compound to a new tube for analysis.
-
-
UPLC-MS/MS Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Column: A reversed-phase column suitable for polar analytes, such as a Waters ACQUITY UPLC HSS T3 column.
-
Mobile Phase: A gradient of two solvents is typically used for separation. For example, Mobile Phase A could be water with 0.1% formic acid, and Mobile Phase B could be acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor a specific precursor ion to product ion transition for both this compound and its internal standard for quantification.
-
-
Quantification: A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound. The concentration of this compound in the unknown samples is then calculated from this curve based on the peak area ratio of the analyte to the internal standard.
Head-to-Head Comparison: A Logical Framework
The choice between enzymatic and chromatographic methods often depends on the specific requirements of the study, including the need for high throughput, sensitivity, and the available budget and expertise.
Conclusion
Both enzymatic and chromatographic methods offer reliable means for the quantification of this compound. Enzymatic assays are generally more cost-effective and have higher throughput, making them well-suited for large-scale clinical screening and routine monitoring. Chromatographic methods, particularly UPLC-MS/MS, provide superior sensitivity and specificity and are considered the gold standard for research and reference applications where high accuracy and the ability to measure very low concentrations are paramount. The ultimate choice of method will depend on a careful consideration of the specific analytical requirements, sample throughput needs, and available resources.
References
- 1. Fructosyl-amino Acid Oxidase (FAOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between two enzymatic methods for glycated albumin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Use of Fructosyl Peptide Oxidase for HbA1c Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmb.in [ijmb.in]
Evaluating the efficiency of different proteases for the liberation of Fructosylvaline from HbA1c.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different proteases used for the enzymatic liberation of Fructosylvaline (FV) or its dipeptide form, Fructosyl-valyl-histidine (fVH), from glycated hemoglobin (HbA1c). The accurate quantification of these molecules is a cornerstone of enzymatic HbA1c assays, which are critical for diabetes monitoring and management. This document outlines the methodologies for different proteases, presents available performance data, and offers a comparative summary to aid in the selection of the most suitable enzyme for your research or diagnostic development needs.
Introduction to Enzymatic HbA1c Digestion
The enzymatic method for HbA1c measurement relies on the specific liberation of the glycated N-terminal fragment of the hemoglobin beta-chain. This is achieved through proteolytic digestion. Following liberation, the FV or fVH is quantified, typically using a specific oxidase enzyme. The choice of protease is a critical factor influencing the efficiency, speed, and specificity of the entire assay. Two primary strategies for this enzymatic digestion have been identified:
-
Extensive Digestion: This approach utilizes a potent protease to completely hydrolyze the hemoglobin protein, releasing the single amino acid this compound (FV).
-
Two-Step Digestion: This method employs an endoproteinase to first cleave a larger glycated peptide from HbA1c, which is then further digested by a second protease to yield the dipeptide Fructosyl-valyl-histidine (fVH).
This guide will focus on three proteases that are representative of these strategies: Bacillus sp. protease for extensive digestion, and Aspergillus protease and Neutral Protease from Bacillus polymyxa for the second step of the two-step digestion or for direct fVH liberation.
Protease Performance Comparison
The selection of a protease for the liberation of this compound from HbA1c is a critical step in the development of enzymatic assays for diabetes monitoring. The efficiency of this enzymatic digestion directly impacts the accuracy and speed of the entire analytical method. This section provides a comparative overview of three key proteases: a protease from Bacillus sp., a protease from Aspergillus, and a neutral protease from Bacillus polymyxa.
| Parameter | Bacillus sp. Protease | Aspergillus Protease | Neutral Protease (Bacillus polymyxa) |
| Digestion Strategy | Extensive single-step digestion | Typically a two-step digestion following an endoproteinase (e.g., Glu-C) | Can be used for direct digestion to release fVH |
| Liberated Product | This compound (FV) | Fructosyl-valyl-histidine (fVH) | Fructosyl-valyl-histidine (fVH) |
| Reported Efficacy | Effective for complete proteolysis in a short time frame suitable for automated analyzers[1] | Efficiently digests the N-(1-deoxyfructosyl)-hexapeptide to release fVH[1] | Found to efficiently release fVH from both a hexapeptide and directly from HbA1c[1] |
| Incubation Time | Approximately 3 minutes for the protease digestion step in a described protocol[2] | Protocol details on incubation time are less specific in the reviewed literature | Specific incubation times for HbA1c digestion are not detailed in the available literature |
| Optimal Temperature | The overall assay is conducted at 37°C[2] | General working temperatures for Aspergillus proteases can vary, but specific optima for this application are not detailed. | General working temperatures for this protease can vary. |
| Key Advantages | Single-step digestion simplifies the assay workflow. | High specificity in the context of a two-step digestion. | Proven efficacy for releasing the target dipeptide. |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing and comparing the performance of different proteases. The following sections provide methodologies for the enzymatic digestion of HbA1c using the three discussed proteases, based on available literature.
Bacillus sp. Protease: Protocol for Extensive Digestion
This protocol is adapted from a direct enzymatic HbA1c test methodology and focuses on the complete liberation of this compound.
1. Sample Preparation:
- Lyse 20 µl of whole blood sample by adding it to 250 µl of a suitable lysis buffer.
- Ensure complete lysis of the red blood cells.
2. Enzymatic Digestion:
- To 25 µl of the lysed sample, add the protease reagent containing Bacillus sp. protease.
- Incubate the reaction mixture at 37°C for approximately 3 minutes. This step facilitates the extensive digestion of hemoglobin, leading to the release of amino acids, including this compound.
3. This compound Quantification:
- Following digestion, the liberated this compound is quantified using a specific this compound Oxidase (FVO) enzyme.
- The FVO reaction produces hydrogen peroxide, which is then measured spectrophotometrically through a peroxidase-catalyzed reaction with a suitable chromogen.
.
References
Correlation studies between plasma Fructosylvaline levels and the progression of diabetic complications.
A comprehensive analysis of current research indicates a growing interest in plasma Fructosylvaline as a potential biomarker for monitoring the progression of diabetic complications, including nephropathy, retinopathy, and neuropathy. While historically, glycated hemoglobin (HbA1c) has been the gold standard for assessing long-term glycemic control, this compound, an early-stage glycation product, may offer additional insights into the pathogenesis of diabetes-related tissue damage.
This guide provides a comparative analysis of plasma this compound against other biomarkers, supported by experimental data from various studies. It also includes detailed experimental protocols for key assays and visual representations of relevant biological pathways to aid researchers, scientists, and drug development professionals in this field.
Comparative Analysis of Biomarkers for Diabetic Complications
The progression of diabetic complications is a multifactorial process, and various biomarkers are utilized to assess risk and monitor disease advancement. The following tables summarize quantitative data from studies investigating the correlation between different biomarkers and diabetic complications.
| Biomarker | Diabetic Complication | Study Population | Key Findings | Reference |
| Fructosyl-lysine (as Furosine) in Skin Collagen | Retinopathy Progression | Type 1 Diabetes (DCCT/EDIC) | A combination of furosine and carboxymethyllysine (CML) predicted retinopathy progression (χ² = 59.4, P < 0.0001), even after adjusting for HbA1c. | [1] |
| Fructosyl-lysine (as Furosine) in Skin Collagen | Nephropathy Progression | Type 1 Diabetes (DCCT/EDIC) | The combination of furosine and CML predicted nephropathy progression (χ² = 18.2, P = 0.0001), independent of HbA1c levels. | [1] |
| Plasma Phenylalanine and Tyrosine | Diabetic Retinopathy | Type 2 Diabetes | The copresence of low plasma phenylalanine and low tyrosine was associated with an increased risk of diabetic retinopathy (OR 6.01, 95% CI 1.35 to 26.8). This risk was further amplified in the presence of diabetic nephropathy (OR 25.9, 95% CI 8.71 to 76.9).[2][3] | [2] |
| Plasma Furin | Incident Diabetes Mellitus | General Population | Plasma furin levels were predictive of future diabetes mellitus (HR=1.24, CI=1.14‐1.36, P<0.001) after adjusting for various risk factors. | |
| Atherogenic Index of Plasma (AIP) | Diabetic Nephropathy | Type 2 Diabetes | Higher AIP levels were significantly associated with diabetic nephropathy (RR 1.51, 95% CI: 1.36–1.67; P < 0.001). | |
| Inactive matrix Gla protein (dp-ucMGP) | Peripheral Neuropathy | Type 2 Diabetes | Plasma levels of dp-ucMGP were significantly associated with the presence of sensitive diabetic neuropathy (r = 0.51, p<0.0001). |
Experimental Protocols
Accurate and reproducible measurement of biomarkers and consistent assessment of clinical endpoints are crucial for comparative studies. Below are detailed methodologies for key experiments.
Measurement of Plasma this compound (as Furosine) by LC-MS/MS
This protocol describes a common method for the quantification of furosine, a stable derivative of Fructosyl-lysine, in plasma samples.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Acid Hydrolysis:
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in 500 µL of 6 M hydrochloric acid.
-
Heat the sample at 110°C for 24 hours in a sealed tube to hydrolyze Fructosyl-lysine to furosine.
-
After hydrolysis, cool the sample and neutralize it with 6 M sodium hydroxide.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elute furosine with 1 mL of methanol.
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in 100 µL of the initial mobile phase.
-
Inject an aliquot into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and monitor for the specific precursor-to-product ion transition for furosine.
-
Quantify the concentration of furosine based on a standard curve prepared with known concentrations of a furosine standard.
-
Clinical Assessment of Diabetic Complications
Progression is often assessed using the Early Treatment Diabetic Retinopathy Study (ETDRS) severity scale based on fundus photography.
-
Fundus Photography: Obtain stereoscopic 7-field color fundus photographs of both eyes after pupil dilation.
-
Grading: Trained graders evaluate the photographs for the presence and severity of lesions such as microaneurysms, hemorrhages, intraretinal microvascular abnormalities (IRMA), and neovascularization.
-
Progression Definition: Progression is typically defined as a multi-step increase on the ETDRS scale from baseline over a specified follow-up period.
Assessment involves monitoring changes in urinary albumin excretion and estimated glomerular filtration rate (eGFR).
-
Urine Albumin-to-Creatinine Ratio (UACR): Collect a spot urine sample and measure albumin and creatinine concentrations to calculate the UACR. An increase in UACR to a higher category (e.g., from microalbuminuria to macroalbuminuria) indicates progression.
-
Estimated Glomerular Filtration Rate (eGFR): Measure serum creatinine and use a validated equation (e.g., CKD-EPI) to calculate the eGFR. A sustained decline in eGFR over time signifies progression of renal dysfunction.
Evaluation combines patient-reported symptoms and objective neurological tests.
-
Symptom Score: Utilize a standardized questionnaire, such as the Michigan Neuropathy Screening Instrument (MNSI), to quantify neuropathic symptoms.
-
Physical Examination:
-
Monofilament Test: Assess light touch sensation using a 10-g monofilament at multiple sites on the feet.
-
Vibration Perception Threshold (VPT): Use a biothesiometer to determine the threshold for vibration sense at the great toe.
-
Ankle Reflexes: Test the Achilles tendon reflex.
-
-
Nerve Conduction Studies: In a research setting, nerve conduction velocity and amplitude of sensory and motor nerves (e.g., sural, peroneal) can be measured to objectively quantify nerve function. Progression is defined by a significant worsening of symptom scores, a decline in sensory or motor function, or a decrease in nerve conduction parameters.
Visualization of Relevant Pathways
The following diagrams illustrate key biological processes related to the formation of this compound and other glycation products and their distribution in the body.
Caption: Biodistribution of Fructosyl-lysine (FL) and Advanced Glycation End Products (AGEs).
Caption: The Polyol Pathway and its role in the formation of glycation products.
References
Comparative analysis of Fructosylvaline concentrations in healthy versus diabetic patient cohorts.
A comparative analysis of Fructosylvaline concentrations reveals a significant distinction between healthy individuals and diabetic patient cohorts, highlighting its crucial role in glycemic monitoring and the management of diabetes. Elevated levels of this compound, a product of the non-enzymatic glycation of hemoglobin, serve as a long-term indicator of hyperglycemia.
This compound is formed when the N-terminal valine residue of the hemoglobin β-subunit is modified by glucose in the bloodstream.[1] This process, known as glycation, is a non-enzymatic reaction that reflects the average blood glucose concentration over the preceding two to three months, corresponding to the lifespan of red blood cells.[1] Consequently, the measurement of this compound, often reported as a percentage of total hemoglobin (HbA1c), has become a gold standard for assessing long-term glycemic control in diabetic patients.[1]
Comparative Analysis of Glycation Levels
Studies consistently demonstrate markedly higher concentrations of glycated proteins in individuals with diabetes compared to their healthy counterparts. While direct this compound concentration data is not always reported, the closely related measure of fructosamine, which represents all glycated serum proteins, provides a clear comparative picture.
| Patient Cohort | Mean Fructosamine Concentration (µmol/L) | Reference Range for Healthy Individuals (µmol/L) |
| Healthy Individuals | 222 (95% CI = 216-227)[2] | 186 - 269[3] |
| Diabetic Patients (Pre-treatment) | 395 (95% CI = 383-407) | - |
Note: Fructosamine is a measure of total glycated serum proteins and serves as a surrogate marker for overall glycation, including this compound. The concentrations in diabetic patients can be two to five times the upper limit of the normal range.
Experimental Protocols for this compound Measurement
The quantification of this compound is central to the determination of HbA1c levels. One of the most common and accurate methods is the enzymatic assay, which involves the specific measurement of this compound after its release from the hemoglobin molecule.
Principle: The enzymatic method relies on the proteolytic digestion of hemoglobin to liberate this compound. This is followed by the specific oxidation of this compound by the enzyme Fructosyl Amino Acid Oxidase (FAOX), which produces hydrogen peroxide. The resulting hydrogen peroxide is then quantified, typically through a colorimetric reaction involving a chromogen and peroxidase.
Sample Preparation:
-
Whole blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocytes are separated from plasma by centrifugation.
-
The red blood cells are lysed to release hemoglobin.
Enzymatic Assay Protocol:
-
Proteolytic Digestion: The hemoglobin sample is incubated with a specific protease that cleaves the this compound from the N-terminus of the β-chain.
-
Enzymatic Oxidation: The digested sample is then mixed with a reagent containing Fructosyl Amino Acid Oxidase (FAOX). The FAOX specifically catalyzes the oxidation of the liberated this compound, producing hydrogen peroxide (H₂O₂).
-
Colorimetric Detection: A chromogenic substrate and peroxidase are added to the reaction mixture. The peroxidase uses the H₂O₂ generated in the previous step to oxidize the chromogen, resulting in a colored product.
-
Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength. The intensity of the color is directly proportional to the concentration of this compound in the sample.
-
Quantification: The this compound concentration is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of this compound.
Visualizing the Biochemical and Experimental Pathways
To further elucidate the underlying processes, the following diagrams illustrate the formation of this compound and the workflow of its enzymatic measurement.
Caption: Formation of this compound from glucose and hemoglobin.
Caption: Enzymatic assay workflow for this compound quantification.
References
- 1. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Fructosamine for Monitoring the Compensation and Effectiveness of Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a blood fructosamine reference range for the Brazilian population based on data from ELSA – Brasil - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison: enzymatic assays versus mass spectrometry for Fructosylvaline analysis.
A Comparative Guide to Fructosylvaline Analysis: Enzymatic Assays vs. Mass Spectrometry
Introduction
This compound, the product of the non-enzymatic glycation of the N-terminal valine of hemoglobin's β-chains, is a critical biomarker for long-term glycemic control.[1] Its quantification, primarily as part of the total glycated hemoglobin (HbA1c) measurement, is fundamental in the diagnosis and management of diabetes mellitus. For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is crucial for obtaining accurate and reliable data. The two predominant techniques for this analysis are enzymatic assays and mass spectrometry.
This guide provides an objective comparison of the performance, protocols, and practical considerations of these two methods, supported by experimental data and workflows to aid in informed decision-making.
Data Presentation: Performance Characteristics
The selection of an analytical method often depends on a trade-off between sensitivity, throughput, cost, and the specific requirements of the study. The following table summarizes the key performance metrics for enzymatic assays and mass spectrometry in the context of this compound analysis.
| Parameter | Enzymatic Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Two-step enzymatic reaction: Proteolysis to release this compound, followed by oxidation by Fructosyl Valine Oxidase (FVO) to produce H₂O₂, which is detected colorimetrically.[1][2][3] | Separation of proteolytic peptides by liquid chromatography, followed by ionization and detection based on mass-to-charge ratio for identification and quantification.[1] |
| Sensitivity | Moderate to high. A flow-injection enzymatic system demonstrated a linear dynamic range of 7.8 µM to 580 µM for this compound. | Very high. Considered a gold-standard method for quantifying small molecules and peptides, capable of detecting low-abundance species. |
| Specificity | High, particularly with recombinant FVO, which minimizes interference from substances like glucose, bilirubin, and uric acid. | Very high. Provides definitive identification and quantification through unique mass-to-charge ratios and fragmentation patterns of target peptides. |
| Accuracy/Precision | Good. Generally offers high reproducibility, though it can be influenced by hemoglobin variants in some immunoassay-based enzymatic methods. | Excellent. Stable isotopic dilution analysis using LC-MS/MS provides robust and precise quantitation. |
| Throughput | High. Well-suited for automation and processing a large number of samples in parallel (e.g., in 96-well plates), making it ideal for clinical laboratories. | Low. Sample preparation is extensive and analysis times are longer per sample, limiting its use for large-scale screening. |
| Sample Preparation | Moderately complex. Involves sample lysis and a critical proteolytic digestion step to liberate this compound. | Complex and multi-step. Requires protein extraction, reduction, alkylation, digestion, and peptide desalting prior to analysis. |
| Instrumentation Cost | Low to moderate. Requires a standard spectrophotometer or plate reader. | Very high. Requires significant investment in a high-performance liquid chromatography system coupled with a tandem mass spectrometer. |
| Expertise Required | Moderate. Standard laboratory skills are generally sufficient. | High. Requires specially trained personnel for instrument operation, maintenance, and complex data analysis. |
| Primary Application | Routine clinical diagnostics, high-throughput screening, and potential for point-of-care testing. | Definitive quantification, structural verification, research applications, and analysis of complex biological matrices. |
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible results. Below are representative protocols for each analytical technique.
Enzymatic Assay Protocol for this compound
This protocol is based on the direct enzymatic HbA1c test, which measures this compound released from hemoglobin.
-
Sample Preparation (Lysis):
-
Lyse 20 µL of whole blood sample or calibrator with 250 µL of a dedicated lysis buffer.
-
Ensure complete lysis, as any solid material can interfere with spectrophotometric readings.
-
-
Proteolytic Digestion:
-
Add 25 µL of the lysed sample to each well of a microplate.
-
Prepare a reagent mixture containing Bacillus sp. protease. Add this reagent to the wells to initiate the digestion of hemoglobin, which releases glycated valines.
-
Incubate at 37°C for a specified time (e.g., 5 minutes) to allow for complete digestion.
-
-
Enzymatic Oxidation and Color Development:
-
Prepare a second reagent mixture containing recombinant Fructosyl Valine Oxidase (FVO), horseradish peroxidase (HRP), and a suitable chromogen (e.g., N-(carboxymethylaminocarbonyl)-4,4'-bis(dimethylamino)diphenylamine sodium salt).
-
Add this mixture to each well. The FVO specifically oxidizes the liberated this compound, producing hydrogen peroxide (H₂O₂).
-
The H₂O₂, in the presence of HRP, reacts with the chromogen to produce a colored product.
-
-
Measurement and Calculation:
-
Incubate the plate at 37°C for a short period (e.g., 3 minutes).
-
Measure the absorbance of the colored product using a spectrophotometer or microplate reader at the appropriate wavelength (e.g., 546 nm or 720 nm).
-
Calculate the this compound concentration (often expressed as %HbA1c) by comparing the sample absorbance to that of known calibrators using a standard curve.
-
Mass Spectrometry (LC-MS/MS) Protocol
This protocol follows a standard "bottom-up" proteomics workflow to identify and quantify the N-terminal peptide of the hemoglobin β-chain containing this compound.
-
Protein Extraction and Preparation:
-
Extract total protein from the sample (e.g., red blood cell lysate).
-
Denature the proteins using a chaotropic agent (e.g., urea) to unfold them and make protease cleavage sites accessible.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds within the proteins by incubation with a reducing agent like dithiothreitol (DTT) at 37°C.
-
Alkylate the resulting free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature. This step prevents disulfide bonds from reforming.
-
-
Proteolytic Digestion:
-
Dilute the protein mixture to reduce the concentration of the denaturant.
-
Add a specific endoproteinase, most commonly Trypsin, which cleaves proteins C-terminal to lysine and arginine residues. This digestion generates a complex mixture of peptides, including the target Fructosyl-Val-His-Leu-Thr... peptide.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Purify and concentrate the peptides using a reversed-phase C18 column (e.g., a Sep-Pak cartridge or ZipTip). This step removes salts and detergents that interfere with mass spectrometry.
-
Elute the peptides from the column with a high organic solvent solution (e.g., acetonitrile with a small amount of TFA).
-
-
LC-MS/MS Analysis:
-
Inject the purified peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Peptides are separated on a reversed-phase analytical column based on their hydrophobicity.
-
As peptides elute from the column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.
-
The instrument cycles between MS¹ scans (measuring the mass-to-charge ratio of intact peptides) and data-dependent MS² scans (isolating a specific peptide, fragmenting it, and measuring the masses of the fragments).
-
-
Data Analysis:
-
The resulting MS² fragmentation spectra are compared against a protein sequence database to identify the peptide sequences.
-
The relative abundance of the this compound-containing peptide is determined by integrating the area of its corresponding peak in the MS¹ scan.
-
Mandatory Visualization
Enzymatic Assay Workflow
Caption: Workflow for this compound analysis using an enzymatic assay.
Mass Spectrometry Workflow
Caption: Bottom-up proteomics workflow for this compound analysis via LC-MS/MS.
References
Safety Operating Guide
Personal protective equipment for handling Fructosylvaline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fructosylvaline in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and efficient handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following personal protective equipment is recommended to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Powder-free nitrile gloves should be worn to prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the substance.[2] |
| Eye Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or chemical safety goggles to protect against airborne particles.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | Dust Mask (e.g., N95) | A NIOSH-approved dust mask is recommended when handling the powder to avoid inhalation, especially if there is a potential for dust generation. |
Operational Plan: Handling this compound
Adherence to the following step-by-step procedure will ensure the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably in a well-ventilated space or a chemical fume hood if available.
-
Assemble all necessary PPE: nitrile gloves, safety glasses, lab coat, and a dust mask.
-
Before handling the compound, put on all required PPE.
-
-
Handling:
-
If working with the solid form, handle it carefully to minimize dust generation.
-
Use a spatula or other appropriate tool for transferring the powder.
-
If weighing, do so in a draft-shielded balance or a fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in water.
-
-
Post-Handling:
-
After handling, thoroughly clean all equipment and the work area.
-
Decontaminate surfaces with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain unless permitted by local ordinances. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid waste container for chemical laboratory waste. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste bin immediately after use. |
| Aqueous Solutions | Neutralize if necessary and dispose of according to institutional guidelines for non-hazardous aqueous waste. |
Disposal Workflow
Caption: A logical flow for the proper disposal of this compound waste.
By adhering to these guidelines, researchers can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and the supplier's SDS upon receipt of the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
